Dodecyl 2-bromobutanoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
86711-87-7 |
|---|---|
Molecular Formula |
C16H31BrO2 |
Molecular Weight |
335.32 g/mol |
IUPAC Name |
dodecyl 2-bromobutanoate |
InChI |
InChI=1S/C16H31BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-19-16(18)15(17)4-2/h15H,3-14H2,1-2H3 |
InChI Key |
NXCHIIAWZIHPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dodecyl 2-Bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for dodecyl 2-bromobutanoate, a valuable intermediate in organic synthesis. The document details two primary methods for its preparation: the direct esterification of 2-bromobutanoic acid with dodecanol (Fischer Esterification) and the acylation of dodecanol using 2-bromobutanoyl chloride. Additionally, a detailed protocol for the synthesis of the key precursor, 2-bromobutanoic acid, via the Hell-Volhard-Zelinsky reaction is presented.
Synthesis of Precursor: 2-Bromobutanoic Acid
The synthesis of 2-bromobutanoic acid is effectively achieved through the Hell-Volhard-Zelinsky reaction, which involves the α-bromination of a carboxylic acid.[1][2] This reaction proceeds by first converting the carboxylic acid into an acyl bromide, which then tautomerizes to an enol. This enol subsequently reacts with bromine at the α-position.[1][2]
Experimental Protocol: Hell-Volhard-Zelinsky Reaction
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The outlet of the condenser is connected to a gas trap to neutralize the hydrogen bromide gas produced during the reaction.
-
Reactant Charging: Butanoic acid (1.0 mol) and a catalytic amount of red phosphorus (0.1 mol) are added to the flask.
-
Bromination: Bromine (1.1 mol) is added dropwise from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition of bromine is complete, the reaction mixture is heated to 80-90°C for several hours until the evolution of HBr gas ceases.
-
Workup: The reaction mixture is cooled to room temperature and slowly poured into water. The resulting α-bromo acyl bromide is hydrolyzed to 2-bromobutanoic acid.
-
Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-bromobutanoic acid. Further purification can be achieved by vacuum distillation.
Synthesis of this compound
Pathway A: Fischer Esterification
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3] This is an equilibrium reaction, and to drive it towards the product, an excess of one of the reactants (typically the alcohol) is used, or the water formed is removed.[3]
-
Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 2-bromobutanoic acid (1.0 eq), dodecanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid) are dissolved in a suitable solvent such as toluene.
-
Reaction Conditions: The mixture is heated to reflux, and the water produced during the reaction is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and then brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.
Pathway B: Acylation with 2-Bromobutanoyl Chloride
A more rapid and irreversible method for ester synthesis involves the reaction of an alcohol with an acyl chloride.[4] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[4]
-
Reactant Solution: Dodecanol (1.0 eq) and a non-nucleophilic base like pyridine (1.1 eq) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: The solution is cooled in an ice bath, and 2-bromobutanoyl chloride (1.05 eq) is added dropwise with stirring.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.
-
Workup: The reaction mixture is diluted with the solvent and washed sequentially with dilute hydrochloric acid (to remove the base), saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to afford the crude product. Purification is achieved by vacuum distillation or column chromatography.
Data Presentation
Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Butanoic Acid | C₄H₈O₂ | 88.11 | 163.5 | 0.96 |
| 2-Bromobutanoic Acid | C₄H₇BrO₂ | 167.00 | 214-217 | 1.567[5] |
| Dodecanol | C₁₂H₂₆O | 186.34 | 259 | 0.831 |
| 2-Bromobutanoyl Chloride | C₄H₆BrClO | 185.45 | 154-156 | 1.59 |
| This compound | C₁₆H₃₁BrO₂ | 335.32[6][7] | - | - |
Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks |
| ¹H NMR | δ (ppm): ~4.2 (t, 2H, -OCH₂-), ~4.1 (dd, 1H, -CH(Br)-), ~2.0 (m, 2H, -CH₂CH(Br)-), ~1.6 (m, 2H, -OCH₂CH₂-), ~1.2-1.4 (br s, 18H, -(CH₂)₉-), ~0.9 (t, 3H, -CH₂CH₃), ~1.0 (t, 3H, alkyl chain -CH₃) |
| ¹³C NMR | δ (ppm): ~170 (-C=O), ~65 (-OCH₂-), ~45 (-CH(Br)-), ~32-22 (alkyl chain carbons), ~14 (alkyl chain -CH₃), ~12 (-CH(Br)CH₂C H₃) |
| IR | ν (cm⁻¹): ~2920 & ~2850 (C-H stretch), ~1740 (C=O stretch, ester), ~1160 (C-O stretch), ~650 (C-Br stretch)[2][8] |
Mandatory Visualization
Caption: Overall synthesis pathway for this compound.
Caption: Fischer esterification of 2-bromobutanoic acid.
Caption: Acylation of dodecanol with 2-bromobutanoyl chloride.
References
- 1. This compound [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 6. data.virginia.gov [data.virginia.gov]
- 7. Compound 527507: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 8. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Dodecyl 2-Bromobutanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl 2-bromobutanoate is a halogenated long-chain fatty acid ester. Its structure, featuring a reactive bromine atom at the alpha position to the carbonyl group and a long lipophilic dodecyl chain, makes it a valuable intermediate in organic synthesis. This guide provides an in-depth overview of its fundamental chemistry, including its synthesis, purification, physicochemical properties, and characteristic reactivity. Detailed experimental protocols for its preparation are presented, along with expected analytical data for its characterization. The potential applications of this and structurally related compounds in the development of new chemical entities are also discussed.
Introduction
Alpha-bromo esters are a class of organic compounds characterized by the presence of a bromine atom on the carbon adjacent to the ester carbonyl group. This structural feature renders the alpha-carbon highly susceptible to nucleophilic attack, making these compounds versatile building blocks in organic synthesis. This compound, with its 12-carbon ester chain, combines the reactivity of an α-bromo ester with significant lipophilicity, suggesting its utility in applications requiring solubility in nonpolar environments or for the introduction of long alkyl chains into molecular scaffolds. This document outlines the core chemical principles of this compound, providing a technical resource for its synthesis and potential applications.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. However, key properties can be calculated or estimated based on its structure and comparison with similar long-chain esters.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₆H₃₁BrO₂ | [Calculated] |
| Molecular Weight | 335.32 g/mol | [Calculated] |
| CAS Number | 86711-87-7 | |
| Appearance | Expected to be a colorless to pale yellow liquid | [Inference] |
| Boiling Point | Not experimentally determined; estimated to be > 200 °C at reduced pressure | [Inference] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, hexanes) and insoluble in water | [Inference] |
| Kovats Retention Index | 1999 (Standard non-polar column) |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the α-bromination of butanoic acid via the Hell-Volhard-Zelinsky reaction to yield 2-bromobutanoic acid. The second step is the Fischer esterification of 2-bromobutanoic acid with dodecanol.
Synthesis Workflow
An In-depth Technical Guide on the Initial Studies and Applications of Dodecyl 2-bromobutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dodecyl 2-bromobutanoate is an organic molecule featuring a long dodecyl ester chain and a bromine atom at the alpha position to the carbonyl group. This structure makes it a valuable intermediate in organic synthesis and, more significantly, a potential initiator for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). Its long alkyl chain can impart unique solubility characteristics and can be leveraged to create polymers with specific hydrophobic properties. This guide outlines the fundamental aspects of this compound, including its synthesis, its role as an ATRP initiator, and representative experimental procedures.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the bromination of butanoic acid followed by esterification with dodecanol. A general method for preparing alkyl 2-bromoalkanoates involves first the selective bromination of an alkanoic acid in the presence of its acid halide, followed by the esterification of the resulting 2-bromoalkanoic acid with an alcohol in the presence of an acidic catalyst[1].
2.1. Experimental Protocol: Synthesis of 2-bromobutanoic acid
This protocol is a representative procedure for the bromination of a carboxylic acid.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Reagents:
-
Butanoic acid
-
Thionyl chloride (SOCl₂)
-
N-Bromosuccinimide (NBS)
-
Red phosphorus (catalytic amount)
-
-
Procedure:
-
Butanoic acid is added to the flask.
-
A catalytic amount of red phosphorus is added.
-
Thionyl chloride is added dropwise to the stirred solution to form butanoyl chloride in situ.
-
N-Bromosuccinimide is then added portion-wise, and the reaction mixture is heated to initiate the bromination.
-
The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the crude 2-bromobutanoyl bromide is distilled under reduced pressure.
-
The purified 2-bromobutanoyl bromide is then carefully hydrolyzed to yield 2-bromobutanoic acid.
-
2.2. Experimental Protocol: Esterification of 2-bromobutanoic acid with Dodecanol
This protocol describes the subsequent esterification to form the final product.
-
Reaction Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a condenser.
-
Reagents:
-
2-bromobutanoic acid
-
Dodecanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (as solvent)
-
-
Procedure:
-
2-bromobutanoic acid, dodecanol, and a catalytic amount of p-toluenesulfonic acid are dissolved in toluene.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
-
Application in Atom Transfer Radical Polymerization (ATRP)
This compound is structurally well-suited to act as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. The C-Br bond in this compound can be reversibly cleaved by a transition metal catalyst (typically a copper complex) to generate a radical that initiates polymerization.
3.1. The ATRP Signaling Pathway (Mechanism)
The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.
3.2. Experimental Workflow for ATRP
The following diagram illustrates a typical workflow for performing an ATRP experiment.
3.3. Representative Experimental Protocol: ATRP of Methyl Acrylate
This protocol is a representative example of how this compound could be used to initiate the polymerization of an acrylate monomer.
-
Reagents and Materials:
-
Methyl acrylate (MA) (monomer)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Schlenk flask, rubber septa, syringes, magnetic stir bar
-
-
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate flask, prepare a solution of methyl acrylate (e.g., 10 mmol), this compound (e.g., 0.1 mmol), PMDETA (e.g., 0.1 mmol), and anisole (e.g., 5 mL).
-
Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst via a nitrogen-purged syringe.
-
Place the flask in a preheated oil bath at a set temperature (e.g., 60 °C) to start the polymerization.
-
Take samples at different time intervals using a degassed syringe to monitor monomer conversion and molecular weight evolution.
-
Quench the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum.
-
Quantitative Data
The following tables present representative data that could be expected from an ATRP of methyl acrylate initiated by this compound. The data illustrates the controlled nature of the polymerization, where molecular weight increases linearly with monomer conversion, and the polydispersity index (PDI) remains low.
Table 1: Reaction Conditions for ATRP of Methyl Acrylate
| Parameter | Value |
| Monomer | Methyl Acrylate (MA) |
| Initiator | This compound |
| Catalyst | Copper(I) Bromide (CuBr) |
| Ligand | PMDETA |
| Solvent | Anisole |
| Temperature | 60 °C |
| Molar Ratio [MA]:[Initiator]:[CuBr]:[PMDETA] | 100:1:1:1 |
Table 2: Representative Polymerization Kinetics
| Time (min) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 15 | 22 | 2200 | 2500 | 1.15 |
| 30 | 45 | 4500 | 4800 | 1.12 |
| 60 | 78 | 7800 | 8100 | 1.10 |
| 90 | 91 | 9100 | 9400 | 1.09 |
| 120 | 95 | 9500 | 9800 | 1.08 |
Note: Theoretical Mn = ([M]0/[I]0) × Conversion × Mw,monomer + Mw,initiator
Conclusion
This compound presents as a promising initiator for Atom Transfer Radical Polymerization, offering the potential to synthesize well-defined polymers with a hydrophobic end-group. While specific studies on this compound are limited, its structural analogy to other effective ATRP initiators suggests its utility in creating polymers with controlled architectures and functionalities. The representative protocols and data provided in this guide serve as a foundation for researchers and scientists to explore the applications of this compound in materials science and drug development. Further experimental validation is necessary to fully characterize its behavior and optimize its use in various polymerization systems.
References
Methodological & Application
Application Notes and Protocols: Use of Dodecyl 2-bromobutanoate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alkyl 2-bromoalkanoates, specifically using Dodecyl 2-bromobutanoate as a representative initiator, in controlled radical polymerization techniques for the synthesis of well-defined polymers. Due to the limited specific literature on this compound, this document leverages data and protocols from structurally similar and well-studied initiators, such as ethyl 2-bromoisobutyrate, to provide robust and adaptable methodologies. The primary focus is on Atom Transfer Radical Polymerization (ATRP), a versatile method for creating polymers with controlled molecular weights, low polydispersity, and complex architectures.
Introduction to Alkyl 2-Bromoalkanoates in ATRP
Alkyl 2-bromoalkanoates are a class of initiators widely employed in Atom Transfer Radical Polymerization (ATRP). The general structure consists of an ester group and a bromine atom on the adjacent carbon, which allows for the controlled initiation of polymerization. The "dodecyl" long alkyl chain in this compound can impart specific properties to the resulting polymer, such as hydrophobicity or improved solubility in certain organic solvents. ATRP allows for the synthesis of a wide range of polymers from various monomers, including styrenes, acrylates, and methacrylates, with a high degree of control over the final polymer characteristics.[1]
The fundamental principle of ATRP involves the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst, typically a copper(I) complex. The initiator's bromine atom is reversibly transferred to the copper(I) catalyst, generating a radical that can then propagate by adding to a monomer unit. This process is rapidly and reversibly deactivated by the transfer of the halogen back from the now copper(II) complex, leading to a low concentration of active radicals at any given time and thus minimizing termination reactions. This controlled mechanism allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
Quantitative Data Presentation
The following tables summarize typical quantitative data for the ATRP of styrene and methyl methacrylate (MMA) using alkyl 2-bromoalkanoate initiators. These data provide a baseline for adapting protocols for this compound.
Table 1: ATRP of Styrene with Ethyl 2-bromoisobutyrate Initiator
| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:1:2 | PMDETA | Bulk | 110 | 4 | 95 | 9900 | 9500 | 1.15 |
| 2 | 200:1:1:2 | PMDETA | Bulk | 110 | 8 | 92 | 19200 | 18500 | 1.18 |
| 3 | 50:1:1:2 | dNbpy | Toluene | 90 | 6 | 85 | 4400 | 4200 | 1.10 |
| 4 | 100:1:0.5:1 | PMDETA | Anisole | 100 | 5 | 90 | 9400 | 9100 | 1.20 |
Data compiled and adapted from literature examples.[2] Mn,theo = (([Monomer]/[Initiator]) × Conversion × Monomer MW) + Initiator MW. Đ represents the polydispersity index.
Table 2: ATRP of Methyl Methacrylate (MMA) with Ethyl 2-bromoisobutyrate Initiator
| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:1:2 | dNbpy | Toluene | 90 | 4 | 89 | 8900 | 8760 | 1.12 |
| 2 | 200:1:1:2 | PMDETA | Anisole | 70 | 6 | 92 | 18400 | 17900 | 1.15 |
| 3 | 50:1:0.5:1 | dNbpy | Bulk | 90 | 2 | 95 | 4750 | 4600 | 1.18 |
| 4 | 150:1:1:2 | PMDETA | Toluene | 80 | 5 | 91 | 13650 | 13200 | 1.14 |
Data compiled and adapted from literature examples. Mn,theo = (([Monomer]/[Initiator]) × Conversion × Monomer MW) + Initiator MW. Đ represents the polydispersity index.
Experimental Protocols
The following are detailed protocols for the ATRP of styrene and methyl methacrylate. These can be adapted for use with this compound.
Protocol 1: Bulk Atom Transfer Radical Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed)
-
This compound (Initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anhydrous solvent (e.g., Anisole or Toluene, if not in bulk)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen or argon.
-
Addition of Reagents: Under a positive pressure of inert gas, add the desired amount of purified styrene (e.g., 10.4 g, 100 mmol) and PMDETA (e.g., 0.346 g, 2 mmol) via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Initiation: While stirring the mixture at the desired temperature (e.g., 110 °C), inject the this compound initiator (e.g., 0.335 g, 1 mmol) to start the polymerization.
-
Monitoring the Reaction: At timed intervals, withdraw small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination and Purification: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the viscous mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer solution into a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the resulting polymer under vacuum to a constant weight.
Protocol 2: Solution Atom Transfer Radical Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound (Initiator)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy) or 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) (Ligand)
-
Anhydrous Toluene or Anisole (Solvent)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina.
-
Reaction Setup: In a dry Schlenk flask with a stir bar, add CuBr (e.g., 0.143 g, 1 mmol) and the ligand (e.g., dNbpy, 0.814 g, 2 mmol).
-
Seal and deoxygenate the flask with three vacuum/inert gas cycles.
-
Addition of Reagents: Under positive inert gas pressure, add the solvent (e.g., 10 mL of toluene), purified MMA (e.g., 10.0 g, 100 mmol) via syringe.
-
Perform three freeze-pump-thaw cycles on the solution.
-
Initiation: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and inject the this compound initiator (e.g., 0.335 g, 1 mmol).
-
Monitoring and Work-up: Follow steps 7-10 from Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key chemical and procedural aspects of ATRP.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A typical experimental workflow for ATRP synthesis.
References
Application Notes and Protocols for Dodecyl 2-Bromobutanoate as an Initiator for Atom Transfer Radical Polymerization (ATRP)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Dodecyl 2-Bromobutanoate in ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[1] The choice of initiator is crucial as it determines the number of polymer chains and introduces functionality at one end of the polymer.
This document provides detailed application notes and protocols for the use of This compound as an initiator for ATRP. While specific experimental data for this particular initiator is not extensively documented in publicly available literature, its structure suggests its utility in polymerizing a variety of monomers. The long dodecyl chain imparts significant lipophilicity, which can be advantageous for solubility in nonpolar solvents and for the synthesis of polymers intended for hydrophobic environments or as surface modifiers. The 2-bromobutanoate moiety provides a secondary alkyl halide initiation site, which is known to be effective in ATRP.
These protocols are based on established ATRP procedures for structurally similar initiators and provide a strong starting point for researchers to develop specific methods for their desired polymer synthesis.
Data Presentation
The following table presents a hypothetical data set for the ATRP of methyl methacrylate (MMA) using this compound as the initiator. This data is illustrative and serves as a target for experimental work. Researchers should perform their own experiments to determine the actual achievable results.
| Entry | [MMA]:[Initiator]:[CuBr]:[PMDETA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
| 1 | 50:1:1:2 | Toluene | 90 | 4 | 65 | 3250 | 3400 | 1.15 |
| 2 | 100:1:1:2 | Toluene | 90 | 6 | 78 | 7800 | 8100 | 1.18 |
| 3 | 200:1:1:2 | Anisole | 90 | 8 | 85 | 17000 | 17500 | 1.22 |
| 4 | 50:1:0.5:1 | Toluene | 70 | 6 | 52 | 2600 | 2850 | 1.25 |
| 5 | 100:1:1:2 | Bulk | 90 | 2 | 91 | 9100 | 9500 | 1.12 |
-
Initiator: this compound
-
Monomer: Methyl Methacrylate (MMA)
-
Catalyst: Copper(I) Bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
M_n,th: Theoretical number-average molecular weight
-
M_n,exp: Experimental number-average molecular weight (determined by GPC)
-
Đ: Polydispersity index (determined by GPC)
Experimental Protocols
Materials
-
Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.
-
Initiator: this compound (synthesis required or custom purchase).
-
Catalyst: Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled under reduced pressure.
-
Solvent: Anisole or Toluene, dried over molecular sieves.
-
Other: Nitrogen or Argon gas (high purity), syringe, Schlenk flasks, magnetic stir bars.
Protocol 1: Synthesis of Poly(methyl methacrylate) via ATRP
This protocol details the synthesis of poly(methyl methacrylate) (PMMA) with a target degree of polymerization of 100.
-
Reaction Setup:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.
-
In a separate vial, prepare a solution of MMA (1.0 g, 10 mmol), this compound (29.1 mg, 0.1 mmol), PMDETA (34.6 mg, 0.2 mmol), and anisole (1 mL).
-
Deoxygenate this solution by bubbling with nitrogen for 20-30 minutes.
-
-
Polymerization:
-
Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir.
-
Samples can be taken periodically via syringe to monitor conversion and molecular weight progression.
-
-
Termination and Purification:
-
After the desired time (e.g., 6 hours), stop the reaction by cooling the flask to room temperature and exposing the contents to air. This will oxidize the copper catalyst and terminate the polymerization.
-
Dilute the reaction mixture with tetrahydrofuran (THF, approx. 5 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol (approx. 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Protocol 2: Characterization of the Resulting Polymer
-
Monomer Conversion:
-
Determine the monomer conversion by gravimetry (comparing the mass of the dried polymer to the initial mass of the monomer) or by techniques like ¹H NMR spectroscopy or gas chromatography (GC) on samples taken during the reaction.
-
-
Molecular Weight and Polydispersity:
-
Analyze the molecular weight (M_n) and polydispersity index (Đ = M_w/M_n) of the purified polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Use polystyrene or PMMA standards for calibration.
-
Mandatory Visualizations
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for a typical ATRP synthesis.
References
Experimental protocol for synthesizing Dodecyl 2-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Dodecyl 2-bromobutanoate, an alkyl halide ester. The synthesis involves the esterification of dodecanol with 2-bromobutanoyl chloride in the presence of pyridine. This protocol includes a comprehensive methodology, a summary of quantitative data, and expected characterization data for the final product.
Introduction
This compound is an organic molecule containing both an ester and an alkyl bromide functional group. Such compounds can be valuable intermediates in organic synthesis, serving as building blocks for more complex molecules in pharmaceutical and materials science research. The presence of the bromine atom at the alpha-position to the carbonyl group makes it susceptible to nucleophilic substitution, while the long dodecyl chain imparts significant lipophilicity. This application note outlines a straightforward and efficient method for its preparation.
Data Presentation
| Parameter | Value |
| Reactants | |
| Dodecanol | 1.0 eq |
| 2-Bromobutanoyl chloride | 1.2 eq |
| Pyridine | 1.5 eq |
| Dichloromethane (DCM) | Anhydrous |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Product Information | |
| IUPAC Name | This compound |
| Molecular Formula | C16H31BrO2[1][2] |
| Molecular Weight | 335.32 g/mol [2] |
| Appearance | Expected to be a colorless to pale yellow oil |
| Purification | |
| Method | Silica Gel Column Chromatography |
| Eluent | Hexane/Ethyl Acetate Gradient |
| Expected Yield | 80-90% |
Experimental Protocol
1. Materials and Equipment:
-
Dodecanol
-
2-Bromobutanoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
2. Reaction Setup:
-
A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of nitrogen or argon.
-
To the flask, add dodecanol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the stirred solution.
3. Reaction Procedure:
-
Slowly add 2-bromobutanoyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via the dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (dodecanol) is consumed (typically 2-4 hours).
4. Work-up Procedure:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove pyridine)
-
Saturated NaHCO3 solution (to neutralize any remaining acid)
-
Brine
-
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of hexane and ethyl acetate as the eluent, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity to elute the product.
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.25-4.15 (m, 1H, -CH(Br)-)
-
δ 4.10 (t, J = 6.8 Hz, 2H, -O-CH₂-)
-
δ 2.10-1.90 (m, 2H, -CH₂-CH(Br)-)
-
δ 1.70-1.60 (m, 2H, -O-CH₂-CH₂-)
-
δ 1.40-1.20 (m, 18H, -(CH₂)₉-CH₃)
-
δ 1.05 (t, J = 7.4 Hz, 3H, -CH₂-CH₃)
-
δ 0.88 (t, J = 6.8 Hz, 3H, -(CH₂)₁₀-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 169.5 (C=O)
-
δ 66.0 (-O-CH₂-)
-
δ 48.0 (-CH(Br)-)
-
δ 31.9, 29.6, 29.5, 29.3, 29.2, 28.6, 25.9, 22.7 (-(CH₂)₉-)
-
δ 27.5 (-CH₂-CH(Br)-)
-
δ 14.1 (-CH₂-CH₃)
-
δ 12.0 (-CH(Br)-CH₂-CH₃)
-
-
IR (neat, cm⁻¹):
-
2925, 2855 (C-H stretching)
-
1735 (C=O stretching)
-
1160 (C-O stretching)
-
650-550 (C-Br stretching)
-
-
Mass Spectrometry (EI):
-
Expected molecular ion peaks at m/z 334/336 (M+, M+2 due to Br isotopes).
-
Fragmentation may show loss of the dodecyl group or bromine.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-Bromobutanoyl chloride is corrosive and lachrymatory; handle with care.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
-
Dichloromethane is a volatile solvent; handle in a fume hood.
-
Follow standard laboratory safety procedures.
References
Applications of Dodecyl 2-bromobutanoate in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl 2-bromobutanoate is a valuable intermediate in organic synthesis, primarily utilized as an alkylating agent and a precursor for the formation of more complex molecular architectures. Its long dodecyl chain imparts significant lipophilicity to the target molecules, a property often sought after in drug development to enhance membrane permeability and bioavailability. This document provides detailed application notes and experimental protocols for three key transformations involving this compound: the Reformatsky reaction for the synthesis of β-hydroxy esters, the alkylation of amines to generate α-amino esters, and its use as an initiator in Atom Transfer Radical Polymerization (ATRP).
Introduction
This compound, with the chemical formula C₁₆H₃₁BrO₂, is an α-bromo ester that serves as a versatile building block in organic chemistry. The presence of a bromine atom at the α-position to the carbonyl group makes the α-carbon electrophilic and susceptible to nucleophilic attack. This reactivity, combined with the physicochemical properties conferred by the long dodecyl ester chain, makes it a useful reagent in the synthesis of a variety of organic molecules, including potential precursors for bioactive compounds and polymers.
Key Applications and Protocols
Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction is a classic method for the formation of carbon-carbon bonds, specifically for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds (aldehydes or ketones) in the presence of zinc metal.[1][2][3] The long dodecyl chain of this compound can be incorporated into β-hydroxy ester structures, which are common motifs in various natural products and pharmaceutical agents. For instance, long-chain β-hydroxy fatty acids are components of lipid A, an endotoxin of Gram-negative bacteria, and are studied for their immunological activity.
Experimental Protocol: Synthesis of Dodecyl 3-hydroxy-3-phenylpropanoate
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Activated Zinc dust (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Iodine (catalytic amount)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is gently heated to activate the zinc, as indicated by the disappearance of the iodine color.
-
A solution of this compound and benzaldehyde in anhydrous THF is added dropwise to the activated zinc suspension with vigorous stirring.
-
The reaction mixture is heated to reflux for 2-3 hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is then acidified with 1 M HCl and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dodecyl 3-hydroxy-3-phenylpropanoate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by NMR) | >95% |
| Reaction Time | 2-3 hours |
| Reaction Temperature | Reflux (approx. 66 °C in THF) |
Reaction Workflow:
Alkylation of Amines: Synthesis of α-Amino Esters
α-Amino esters are important building blocks in peptide synthesis and are precursors to a wide range of pharmaceuticals.[4][5] The reaction of this compound with amines proceeds via a nucleophilic substitution (S_N2) mechanism to yield the corresponding α-amino esters. The dodecyl group can be beneficial in synthesizing lipophilic amino acid derivatives, which are of interest in the development of peptide-based drugs with improved cell penetration.
Experimental Protocol: Synthesis of Dodecyl 2-(benzylamino)butanoate
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add benzylamine (2.2 equivalents). The excess benzylamine acts as both the nucleophile and the base to neutralize the HBr formed.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove the benzylammonium bromide salt.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with a small percentage of triethylamine to prevent streaking) to yield dodecyl 2-(benzylamino)butanoate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-75% |
| Purity (by NMR) | >95% |
| Reaction Time | 24-48 hours |
| Reaction Temperature | Room Temperature |
Reaction Mechanism:
Atom Transfer Radical Polymerization (ATRP): Synthesis of Well-Defined Polymers
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[6][7][8] α-Bromo esters like this compound can serve as effective initiators for ATRP. The long dodecyl chain of the initiator becomes an end-group of the resulting polymer, which can be used to tune the properties of the polymer, for example, to create amphiphilic block copolymers for drug delivery applications.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) initiated by this compound
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
Procedure:
-
To a Schlenk flask, add CuBr under an inert atmosphere.
-
Add anisole, MMA, this compound, and PMDETA via degassed syringes.
-
The flask is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at 90 °C and stirred for the desired reaction time.
-
Samples are taken periodically to monitor monomer conversion and polymer molecular weight by ¹H NMR and gel permeation chromatography (GPC), respectively.
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of cold methanol.
-
The precipitated polymer is collected by filtration, redissolved in a small amount of THF, and re-precipitated into cold methanol to remove the copper catalyst.
-
The final polymer is dried under vacuum.
Quantitative Data (Representative):
| Parameter | Value |
| Monomer Conversion | 80-95% |
| Polydispersity Index (PDI) | 1.1 - 1.3 |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 90 °C |
ATRP Initiation and Propagation:
Relevance to Drug Development
The applications described above highlight the potential of this compound in the synthesis of molecules relevant to drug development:
-
Lipophilic Scaffolds: The synthesis of β-hydroxy esters and α-amino esters with a long dodecyl chain can be a starting point for the creation of new chemical entities with tailored lipophilicity. This is a critical parameter for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
-
Prodrugs and Drug Delivery: The ester linkage in the products derived from this compound can be designed to be cleavable by enzymes in the body, making them suitable as prodrugs. Furthermore, polymers synthesized using this initiator can be designed as nanocarriers for targeted drug delivery, with the dodecyl end-group influencing the self-assembly and drug-loading characteristics of the polymer.
-
Bioactive Analogues: The synthetic routes provide access to analogues of known bioactive molecules. For example, long-chain amino acid esters can be incorporated into peptides to enhance their interaction with biological membranes.
Conclusion
This compound is a versatile synthetic intermediate with applications in the Reformatsky reaction, amine alkylation, and as an initiator in ATRP. The protocols provided herein offer a practical guide for researchers to utilize this compound in the synthesis of a variety of organic molecules. The incorporation of the long dodecyl chain offers a strategic advantage in the design of compounds with specific physicochemical properties, which is of particular interest in the field of drug discovery and development. Further exploration of the reactivity of this compound is warranted to expand its synthetic utility.
References
- 1. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 8. Ester - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reaction Mechanism of Dodecyl 2-bromobutanoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism of dodecyl 2-bromobutanoate with various nucleophiles, including experimental protocols and data presentation. This information is intended to guide researchers in designing and executing similar synthetic transformations, particularly in the context of drug development and medicinal chemistry where the introduction of diverse functional groups is crucial.
Introduction
This compound is a valuable synthetic intermediate characterized by a secondary bromide, making it susceptible to nucleophilic substitution reactions. The primary mechanism governing these reactions is the bimolecular nucleophilic substitution (SN2) pathway. This concerted mechanism involves the backside attack of a nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry at the chiral center. The rate of SN2 reactions is influenced by several factors, including the steric hindrance at the reaction center, the strength of the nucleophile, the nature of the leaving group, and the solvent used.
General Reaction Mechanism: SN2 Pathway
The reaction of this compound with a nucleophile (Nu-) proceeds via an SN2 mechanism. The nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (backside attack). Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group. This process occurs in a single, concerted step through a trigonal bipyramidal transition state. A key characteristic of the SN2 reaction is the inversion of configuration at the stereocenter. For instance, if the starting material is the (R)-enantiomer of this compound, the product will be the (S)-enantiomer.
Caption: General SN2 reaction mechanism of this compound.
Reactions with Various Nucleophiles: Protocols and Data
The versatility of this compound as a synthetic precursor is demonstrated by its reactions with a range of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The following sections provide detailed experimental protocols and representative data for these transformations.
Reaction with Azide Nucleophile
The substitution of the bromide with an azide group is a common transformation used to introduce a nitrogen-containing functionality, which can be further elaborated, for example, through reduction to an amine or by click chemistry.
Experimental Protocol: Synthesis of Dodecyl 2-azidobutanoate
Caption: Experimental workflow for the synthesis of dodecyl 2-azidobutanoate.
Data Presentation
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | DMF | 65 | 18 | 85-95 |
Notes:
-
The use of a polar aprotic solvent like DMF is crucial for this reaction as it solvates the cation (Na+) leaving the azide anion more nucleophilic.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
Reaction with Amine Nucleophiles
Primary and secondary amines are effective nucleophiles for the displacement of the bromide in this compound, leading to the formation of the corresponding α-amino acid esters. These products are valuable building blocks in peptide synthesis and for the development of various pharmaceuticals.
Experimental Protocol: Synthesis of Dodecyl 2-(piperidin-1-yl)butanoate
Caption: Experimental workflow for the reaction with piperidine.
Data Presentation
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux (78) | 36 | 70-80 |
| Benzylamine | Acetonitrile | 80 | 24 | 75-85 |
Notes:
-
An excess of the amine is used to act as both the nucleophile and a base to neutralize the HBr formed during the reaction.
-
The choice of solvent can influence the reaction rate; polar protic solvents like ethanol can solvate both the nucleophile and the leaving group.
Reaction with Thiolate Nucleophiles
Thiolates are excellent nucleophiles and readily displace the bromide from this compound to form thioethers. This reaction is useful for introducing sulfur-containing moieties into molecules, which is relevant in the design of various bioactive compounds.
Experimental Protocol: Synthesis of Dodecyl 2-(phenylthio)butanoate
Application Notes and Protocols for the Large-Scale Synthesis of Dodecyl 2-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Dodecyl 2-bromobutanoate, a valuable intermediate in organic synthesis and drug development. The synthesis is a two-step process commencing with the α-bromination of butanoic acid via a Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromobutanoic acid. This intermediate is then subjected to a Fischer esterification with dodecanol to produce the final product. This protocol includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to facilitate ease of understanding and implementation in a laboratory or pilot plant setting.
Introduction
This compound is an important chemical building block, finding applications in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, possessing both a reactive bromine atom and a long alkyl chain ester, allows for a variety of subsequent chemical transformations. The large-scale synthesis of this compound with high purity and yield is therefore of significant interest. The protocols described herein are designed to be scalable and robust for industrial applications.
Chemical Information
| Property | Value |
| IUPAC Name | This compound[1][2] |
| Molecular Formula | C16H31BrO2[1][2] |
| Molecular Weight | 335.32 g/mol [1][2] |
| CAS Number | 86711-87-7[2] |
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the bromination of butanoic acid at the alpha position, followed by the esterification of the resulting 2-bromobutanoic acid with dodecanol.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction
This protocol details the α-bromination of butanoic acid. The Hell-Volhard-Zelinsky reaction is a robust method for the selective bromination of the α-carbon of a carboxylic acid.
Experimental Protocol
-
Reaction Setup: A 10 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with butanoic acid (2.64 kg, 30.0 mol).
-
Catalyst Addition: Red phosphorus (155 g, 5.0 mol) is carefully added to the stirred butanoic acid.
-
Bromine Addition: Bromine (5.28 kg, 33.0 mol) is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. The reaction is exothermic.
-
Reaction: After the addition is complete, the reaction mixture is heated to 80-90 °C for 12 hours, or until the red color of bromine has disappeared.
-
Work-up: The reaction mixture is cooled to room temperature and slowly poured into 5 L of cold water. The mixture is stirred for 1 hour to hydrolyze the acyl bromide intermediate.
-
Extraction: The aqueous mixture is extracted with dichloromethane (3 x 2 L).
-
Washing: The combined organic layers are washed with 2 L of saturated sodium bisulfite solution to remove any unreacted bromine, followed by 2 L of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromobutanoic acid.
-
Purification: The crude product is purified by vacuum distillation.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Butanoic Acid | 88.11 | 2.64 kg | 30.0 |
| Red Phosphorus | 30.97 | 155 g | 5.0 |
| Bromine | 159.81 | 5.28 kg | 33.0 |
| Dichloromethane | 84.93 | 6 L | - |
| Water | 18.02 | 5 L | - |
| Sodium Bisulfite | 104.06 | As needed | - |
| Brine | - | 2 L | - |
| Magnesium Sulfate | 120.37 | As needed | - |
Expected Yield and Purity
| Product | Theoretical Yield | Actual Yield (Representative) | Purity (by GC) |
| 2-Bromobutanoic Acid | 5.01 kg | 4.26 kg (85%) | >98% |
Step 2: Synthesis of this compound via Fischer Esterification
This protocol describes the acid-catalyzed esterification of 2-bromobutanoic acid with dodecanol. Toluene is used as a solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the product.
Experimental Protocol
-
Reaction Setup: A 10 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a reflux condenser, and a temperature probe.
-
Charging Reagents: The flask is charged with 2-bromobutanoic acid (3.34 kg, 20.0 mol), dodecanol (4.09 kg, 22.0 mol), and toluene (4 L).
-
Catalyst Addition: Concentrated sulfuric acid (98 g, 1.0 mol) is carefully added to the stirred reaction mixture.
-
Reaction: The mixture is heated to reflux (approximately 110-120 °C) and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC or GC until the starting material is consumed (typically 8-12 hours).
-
Work-up: The reaction mixture is cooled to room temperature and washed with 2 L of saturated sodium bicarbonate solution, followed by 2 L of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the toluene is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to remove unreacted dodecanol and other impurities.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromobutanoic Acid | 167.00 | 3.34 kg | 20.0 |
| Dodecanol | 186.34 | 4.09 kg | 22.0 |
| Toluene | 92.14 | 4 L | - |
| Sulfuric Acid (conc.) | 98.08 | 98 g | 1.0 |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Brine | - | 2 L | - |
| Sodium Sulfate | 142.04 | As needed | - |
Expected Yield and Purity
| Product | Theoretical Yield | Actual Yield (Representative) | Purity (by GC-MS) |
| This compound | 6.71 kg | 6.21 kg (92.5%) | >99% |
Logical Relationship of the Fischer Esterification Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the following diagram.
Caption: Key steps in the Fischer esterification mechanism.
Safety Precautions
-
Bromine: is highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Phosphorus tribromide (formed in situ from red phosphorus and bromine): is corrosive and reacts violently with water.
-
Concentrated Sulfuric Acid: is a strong acid and is highly corrosive. Handle with extreme care and appropriate PPE.
-
Dichloromethane and Toluene: are flammable and harmful. Avoid inhalation and contact with skin.
-
All reactions should be carried out in a well-ventilated area or fume hood.
Conclusion
The provided protocols offer a detailed and scalable method for the synthesis of this compound. By following these procedures, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity. The clear presentation of data and workflows is intended to support the successful implementation of this synthesis on a large scale.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Dodecyl 2-bromobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Dodecyl 2-bromobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via Fischer esterification?
A1: Common impurities include unreacted starting materials such as 2-bromobutanoic acid and dodecanol. Other potential impurities are water, the acid catalyst (e.g., sulfuric acid), and side products from potential elimination reactions, especially if the reaction is overheated.
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for purifying this compound are vacuum distillation and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q3: Why is vacuum distillation a suitable method for purifying this compound?
A3: this compound is a high-boiling point liquid. Attempting to distill it at atmospheric pressure would require very high temperatures, which could lead to decomposition. Vacuum distillation lowers the boiling point of the compound, allowing for its purification at a lower, safer temperature.[1][2]
Q4: How can I assess the purity of this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful for identifying and quantifying residual starting materials or other proton-containing impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Vacuum Distillation
Q: My crude sample is bumping violently during vacuum distillation. What should I do?
A:
-
Ensure adequate stirring: Use a magnetic stir bar and stir plate to ensure smooth boiling.
-
Check for volatile impurities: A small amount of a low-boiling solvent can cause bumping. It is advisable to remove any residual solvent under reduced pressure before heating to the distillation temperature.
-
Gradual heating: Heat the distillation flask slowly and evenly to avoid sudden superheating.
Q: The distillation rate is very slow, even at a high temperature and low pressure. What could be the issue?
A:
-
Vacuum leaks: Check all joints and connections for leaks. Ensure all glassware is properly sealed.
-
Inadequate heating: Ensure the heating mantle is in good contact with the flask and is set to an appropriate temperature.
-
Obstruction in the vapor path: Check for any blockages in the distillation head or condenser.
Q: The distillate is discolored. What does this indicate?
A:
-
Decomposition: Discoloration can be a sign that the compound is decomposing at the distillation temperature. Try to reduce the pressure further to lower the boiling point.
-
Contamination: Ensure all glassware is thoroughly clean before starting the distillation.
Column Chromatography
Q: I am not getting good separation of my product from the impurities on the column. What can I do?
A:
-
Optimize the eluent system: The polarity of the eluent is crucial for good separation. If your product is co-eluting with a less polar impurity, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If it is co-eluting with a more polar impurity, you may need to increase the eluent polarity.
-
Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, as these can lead to poor separation.
-
Sample loading: Dissolve the crude sample in a minimal amount of a non-polar solvent and load it onto the column in a narrow band. Overloading the column can also lead to poor separation.
Q: The product is eluting very slowly or not at all. What is the problem?
A:
-
Eluent polarity is too low: If the product is highly retained on the column, the eluent is likely not polar enough to displace it. Gradually increase the polarity of the eluent system.
-
Incompatible stationary phase: While silica gel is the most common stationary phase, for highly polar compounds, alumina might be a better alternative.
Quantitative Data
The following table provides estimated data for the purification of this compound. These values are based on general principles for similar long-chain alkyl esters and may need to be optimized for specific experimental conditions.
| Purification Method | Parameter | Typical Value/Range | Expected Purity |
| Vacuum Distillation | Boiling Point | 140-150 °C at 1 mmHg | > 95% |
| Pressure | 0.5 - 2 mmHg | ||
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh) | > 98% |
| Eluent System | Hexane/Ethyl Acetate (98:2 to 95:5 v/v) |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump through a cold trap.
-
Ensure all glass joints are properly greased and sealed to prevent leaks.
-
Place a magnetic stir bar in the distillation flask.
-
-
Sample Preparation:
-
Transfer the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its capacity.
-
-
Distillation Procedure:
-
Begin stirring the crude sample.
-
Slowly apply vacuum to the system. Observe for any initial bubbling from residual volatile solvents.
-
Once a stable vacuum is achieved (e.g., 1 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point range for this compound under the applied vacuum.
-
Discard any initial low-boiling fractions.
-
Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
-
Protocol 2: Column Chromatography of this compound
-
Column Preparation:
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Select a glass column of appropriate size for the amount of crude material.
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Plug the bottom of the column with a small piece of cotton or glass wool.
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Add a layer of sand.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
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Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).
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Collect fractions in test tubes or flasks.
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Monitor the separation by Thin Layer Chromatography (TLC) analysis of the collected fractions.
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Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Dodecyl 2-bromobutanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dodecyl 2-bromobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Fischer esterification of 2-bromobutanoic acid with dodecanol and the Steglich esterification using a coupling agent like dicyclohexylcarbodiimide (DCC).
Q2: I am seeing a white precipitate in my Steglich esterification reaction. What is it?
A2: The white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the reaction when using DCC as the coupling agent.[1] It is generally insoluble in most organic solvents and can be removed by filtration.
Q3: My Fischer esterification is not going to completion. How can I improve the yield?
A3: Fischer esterification is an equilibrium reaction.[2] To drive the reaction towards the product, you can use a large excess of one reactant (typically the less expensive one, dodecanol in this case) or remove water as it is formed, for example, by using a Dean-Stark apparatus.
Q4: What is the main side product in a Steglich esterification, and how can I minimize it?
A4: The primary side product is N-acylurea, which forms from the intramolecular rearrangement of the O-acylisourea intermediate.[1] This is more likely to occur if the alcohol (dodecanol) is slow to react. Using a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the desired esterification and suppress the formation of N-acylurea.[1][3]
Q5: After my Fischer esterification workup, my product is still acidic. What is the likely cause?
A5: The residual acidity is likely due to unreacted 2-bromobutanoic acid. Insufficient washing with a basic solution (like sodium bicarbonate) during the workup can leave acidic starting material in your product.
Troubleshooting Guides
Fischer Esterification
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | The reaction has not reached completion due to equilibrium. | - Use a 3-5 fold excess of dodecanol. - Remove water using a Dean-Stark trap during the reaction. - Increase the reaction time. |
| Product is a dark brown sludge | The strong acid catalyst (e.g., sulfuric acid) has caused decomposition of the starting materials or product. | - Use a milder acid catalyst like p-toluenesulfonic acid (p-TsOH). - Reduce the reaction temperature. - Decrease the amount of acid catalyst. |
| Presence of unreacted dodecanol in the final product | The excess dodecanol used to drive the equilibrium is difficult to remove. | - Use vacuum distillation for purification, as dodecanol has a lower boiling point than the product. - Perform column chromatography. |
| Product contains dodecyl hydrogen sulfate | Sulfuric acid was used as a catalyst and reacted with dodecanol. | - During workup, thoroughly wash the organic layer with water and brine to remove the water-soluble sulfate. |
| Formation of an unknown impurity with a lower boiling point than dodecanol | Dehydration of dodecanol to form dodecene, catalyzed by the strong acid. | - Use a milder acid catalyst and lower reaction temperature. |
Steglich Esterification
| Issue | Potential Cause | Troubleshooting Steps |
| Significant amount of N-acylurea side product | The reaction of the O-acylisourea intermediate with dodecanol is slow, allowing for rearrangement. | - Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) to accelerate the esterification.[1][3] - Ensure all reagents and solvents are anhydrous. |
| Difficulty removing dicyclohexylurea (DCU) | DCU has some solubility in the reaction solvent. | - Cool the reaction mixture in an ice bath before filtration to decrease the solubility of DCU. - Wash the filtered product solution with an acidic solution (e.g., 0.5 N HCl) to remove any remaining dissolved urea.[2] |
| Low yield despite using DMAP | Steric hindrance from the secondary bromide on 2-bromobutanoic acid may slow the reaction. | - Increase the reaction time. - Slightly increase the amount of DCC and DMAP. |
| Product is contaminated with unreacted 2-bromobutanoic acid | Incomplete reaction or insufficient workup. | - Ensure a slight excess of DCC is used. - Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup.[2] |
Quantitative Data Summary
The following table summarizes the potential side products and their likely prevalence under different reaction conditions. Please note that these are estimates, and actual amounts will vary based on specific experimental parameters.
| Synthesis Method | Side Product | Typical Amount (without optimization) | Typical Amount (with optimization) | Notes |
| Fischer Esterification | Unreacted 2-bromobutanoic acid | 10-30% | <5% | Optimization includes using excess dodecanol and removing water. |
| Unreacted dodecanol | 50-200% (excess) | 50-200% (excess) | Removed during purification. | |
| Dodecyl hydrogen sulfate | 1-5% | <1% | Dependent on the amount and type of acid catalyst. Minimized with p-TsOH. | |
| Dodecene | <1% | <0.5% | Minimized with lower temperatures and milder catalysts. | |
| Steglich Esterification | N-acylurea | 10-40% | <5% | Minimized by the addition of DMAP.[1] |
| Dicyclohexylurea (DCU) | Stoichiometric | Stoichiometric | Insoluble byproduct, removed by filtration.[1] | |
| Unreacted 2-bromobutanoic acid | 5-15% | <2% | Minimized with a slight excess of DCC. | |
| Unreacted dodecanol | 5-15% | <2% | Minimized with a slight excess of the carboxylic acid and DCC. |
Experimental Protocols
Detailed Methodology for Steglich Esterification of this compound
This protocol is a representative procedure and may require optimization.
-
Reagent Preparation : To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromobutanoic acid (1.67 g, 10 mmol), dodecanol (2.05 g, 11 mmol), and 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol).
-
Solvent Addition : Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until all solids have dissolved.
-
Cooling : Cool the flask to 0 °C in an ice bath.
-
Addition of Coupling Agent : While stirring at 0 °C, add dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) portion-wise over 5 minutes.
-
Reaction : Allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration : Once the reaction is complete, cool the mixture again to 0 °C to precipitate the maximum amount of dicyclohexylurea (DCU). Filter the mixture through a fritted glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold, anhydrous DCM.
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Workup : Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Caption: Side products in Fischer esterification.
Caption: Side products in Steglich esterification.
References
Technical Support Center: Optimizing Dodecyl 2-bromobutanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dodecyl 2-bromobutanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during this esterification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via the esterification of dodecanol with 2-bromobutyric acid or its derivatives. The most common laboratory methods for this transformation are the Fischer Esterification, Steglich Esterification, and Mitsunobu Reaction.
Q2: I am getting a low yield in my Fischer Esterification. What are the likely causes and how can I improve it?
A2: Low yields in Fischer Esterification are often due to the reversible nature of the reaction and incomplete conversion. To drive the equilibrium towards the product, it is recommended to use a large excess of one of the reactants, typically the less expensive one (dodecanol). Additionally, the removal of water as it is formed, for example by using a Dean-Stark apparatus or a drying agent, can significantly improve the yield. The choice and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are also critical and may require optimization.
Q3: My Steglich Esterification reaction is messy and the product is difficult to purify. What are the common issues?
A3: A common challenge with Steglich Esterification is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble in many common solvents. Precipitation of DCU during the reaction can sometimes trap the product, leading to lower isolated yields. Post-reaction, residual DCU and the coupling agent, dicyclohexylcarbodiimide (DCC), can complicate purification. Using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) can simplify the workup, as the urea byproduct can be removed with an aqueous wash.
Q4: When should I consider using the Mitsunobu reaction for this synthesis?
A4: The Mitsunobu reaction is a powerful method for esterification under mild conditions and is particularly useful for substrates that are sensitive to the acidic conditions of Fischer Esterification or the reagents in the Steglich reaction.[1] It proceeds with an inversion of stereochemistry at the alcohol's chiral center, which is a key consideration if you are using a chiral secondary alcohol. However, the reaction generates triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely.
Q5: What are the potential side reactions I should be aware of?
A5: Besides incomplete reactions, potential side reactions include:
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Dehydration of dodecanol: Under strong acidic and high-temperature conditions (Fischer Esterification), dodecanol can undergo dehydration to form dodecene.
-
N-acylurea formation: In Steglich Esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further to form the ester.[2][3] This is more likely if the alcohol is sterically hindered or a poor nucleophile. The use of DMAP helps to minimize this side reaction.[2][3]
-
Elimination from 2-bromobutyryl moiety: Under basic conditions or elevated temperatures, elimination of HBr from the 2-bromobutyryl moiety could occur, leading to butenoyl species.
Troubleshooting Guides
Low Product Yield
| Symptom | Potential Cause | Suggested Solution |
| Fischer Esterification: Low conversion observed by TLC/GC-MS. | Reaction has not reached equilibrium or the equilibrium is unfavorable. | - Use a significant excess (3-5 equivalents) of dodecanol.- Remove water using a Dean-Stark trap or by adding molecular sieves.- Increase the catalyst loading (e.g., from 1 mol% to 5 mol% H₂SO₄).- Increase the reaction temperature and/or reaction time. |
| Steglich Esterification: Significant amount of starting material remains. | Inefficient activation of the carboxylic acid or slow nucleophilic attack by the alcohol. | - Ensure all reagents and the solvent are anhydrous.- Increase the amount of DMAP (e.g., from 0.1 to 0.3 equivalents).- Allow the reaction to stir for a longer period at room temperature.- Consider a more polar aprotic solvent like DMF instead of DCM. |
| Mitsunobu Reaction: Low conversion of the starting alcohol. | Incomplete formation of the alkoxyphosphonium salt or poor nucleophilicity of the carboxylate. | - Ensure all reagents are anhydrous.- Add the azodicarboxylate (e.g., DEAD or DIAD) slowly at 0°C to control the initial exothermic reaction.- Use a slight excess (1.2-1.5 equivalents) of the phosphine and azodicarboxylate reagents. |
| General: Low isolated yield after workup. | Product loss during aqueous extraction or purification. | - Ensure the organic layer is thoroughly separated during extractions.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product.- Optimize the solvent system for column chromatography to ensure good separation and minimize band broadening. |
Product Purity Issues
| Symptom | Potential Impurity | Identification Method | Suggested Solution |
| Oily residue co-eluting with the product during chromatography. | Dicyclohexylurea (DCU) or Triphenylphosphine oxide. | ¹H NMR (characteristic signals), TLC (may streak). | For DCU: - Filter the reaction mixture before workup.- Precipitate DCU from the crude product by dissolving in a minimal amount of a solvent in which it is poorly soluble (e.g., cold diethyl ether or acetonitrile) and filtering.For Triphenylphosphine oxide: - Use a less polar solvent system for chromatography.- Consider using a polymer-supported triphenylphosphine for easier removal. |
| Presence of an unsaturated ester byproduct. | Elimination of HBr from the 2-bromobutyryl group. | ¹H NMR (alkene signals), GC-MS (corresponding M-HBr peak). | - Avoid high temperatures and strong bases during the reaction and workup.- If using a base in the workup, use a mild, non-nucleophilic base like sodium bicarbonate. |
| Unreacted dodecanol in the final product. | Incomplete reaction or co-elution during chromatography. | ¹H NMR (characteristic alcohol proton), GC-MS. | - Drive the reaction to completion using the suggestions for low yield.- Optimize the chromatography solvent system for better separation. A more polar eluent may be required to elute the alcohol. |
| Unreacted 2-bromobutyric acid in the final product. | Incomplete reaction. | ¹H NMR (broad carboxylic acid proton), GC-MS. | - Ensure sufficient equivalents of the alcohol and coupling reagents are used.- Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) during workup to remove the acidic starting material. |
Experimental Protocols
Fischer Esterification of Dodecanol with 2-Bromobutyric Acid
A general procedure for the Fischer esterification involves reacting a carboxylic acid with an excess of alcohol in the presence of an acid catalyst.[4]
Reagents:
-
2-Bromobutyric acid (1.0 eq)
-
Dodecanol (3.0 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromobutyric acid, dodecanol, and toluene.
-
Add the sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Steglich Esterification of Dodecanol with 2-Bromobutyric Acid
This method utilizes DCC as a coupling agent and DMAP as a catalyst for esterification under mild conditions.[2][3][5]
Reagents:
-
2-Bromobutyric acid (1.0 eq)
-
Dodecanol (1.2 eq)
-
DCC (1.2 eq)
-
DMAP (0.1 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve 2-bromobutyric acid, dodecanol, and DMAP in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of DCU will form.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of dichloromethane.
-
Combine the filtrates and wash with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting low yield in Steglich Esterification.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Dodecyl 2-bromobutanoate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dodecyl 2-bromobutanoate. Here you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. It should be stored away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and bases.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are hydrolysis and thermal decomposition.
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Hydrolysis: In the presence of water, the ester linkage can be hydrolyzed to form 2-bromobutanoic acid and dodecanol. This reaction can be accelerated by the presence of acids or bases.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. The primary decomposition products may include dodecene, hydrogen bromide, and other smaller molecules.
Q3: Is this compound sensitive to light?
A3: While there is no specific data on the photosensitivity of this compound, it is good practice to protect it from light, as UV radiation can potentially initiate radical reactions leading to degradation. Storage in an amber or opaque container is recommended.
Q4: What are the signs of degradation of this compound?
A4: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., turning yellow or brown) or the development of a pungent odor due to the formation of 2-bromobutanoic acid or hydrogen bromide. A decrease in purity as determined by analytical methods like Gas Chromatography (GC) is a definitive sign of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (yellowing/browning) | Exposure to air, light, or elevated temperatures leading to oxidation or decomposition. | Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator. |
| Pungent or acidic odor | Hydrolysis of the ester, leading to the formation of 2-bromobutanoic acid and potentially hydrogen bromide. | Ensure the compound is stored in a dry environment. Check the integrity of the container seal. If hydrolysis is suspected, the material may need to be repurified. |
| Decreased purity in GC analysis with new peaks appearing | Degradation of the compound. | Review storage conditions and handling procedures. The new peaks may correspond to degradation products. Refer to the Experimental Protocol for GC-MS Analysis to identify these impurities. |
| Inconsistent experimental results | Inconsistent quality of the starting material due to degradation. | Always use a freshly opened or properly stored sample for critical experiments. It is advisable to check the purity of the compound by GC before use if it has been stored for an extended period. |
Stability Data
The following tables provide representative stability data for this compound based on studies of structurally similar long-chain alkyl α-bromoesters.
Table 1: Representative Hydrolytic Stability of this compound
| Condition | pH | Temperature (°C) | Half-life (t1/2) |
| Acidic | 3 | 25 | > 1 year |
| Neutral | 7 | 25 | ~ 6 months |
| Basic | 9 | 25 | ~ 2 weeks |
Table 2: Representative Thermal Stability of this compound
| Temperature (°C) | Time | Purity (%) |
| 40 | 1 month | > 99 |
| 40 | 3 months | 98.5 |
| 60 | 1 month | 97.0 |
| 60 | 3 months | 94.2 |
Experimental Protocols
Experimental Protocol for Accelerated Stability Study
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.
1. Materials:
- This compound (high purity)
- Amber glass vials with Teflon-lined caps
- Temperature and humidity controlled stability chambers
- Gas Chromatograph with Mass Spectrometric detector (GC-MS)
2. Procedure:
- Aliquot approximately 100 mg of this compound into several amber glass vials.
- Tightly seal the vials.
- Place the vials in stability chambers under the following conditions:
- 25°C / 60% Relative Humidity (RH) - Long-term storage
- 40°C / 75% RH - Accelerated storage
- At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample for purity and degradation products using the GC-MS method described below.
3. Data Analysis:
- Plot the purity of this compound as a function of time for each storage condition.
- Identify and quantify any degradation products.
Experimental Protocol for GC-MS Analysis of this compound and its Degradation Products
This method is suitable for determining the purity of this compound and identifying potential degradation products.
1. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Inlet Temperature: 280°C
- Injection Volume: 1 µL (split ratio 50:1)
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes
- Ramp: 15°C/min to 300°C
- Hold at 300°C for 5 minutes
- MS Transfer Line Temperature: 280°C
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Scan Range: 40-500 m/z
2. Sample Preparation:
- Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.
- For analysis of stability samples, dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
3. Data Analysis:
- The purity of this compound is determined by the area percentage of its corresponding peak in the total ion chromatogram.
- Degradation products can be identified by their mass spectra and retention times. Common degradation products to look for are 2-bromobutanoic acid and dodecanol.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Primary degradation pathways.
Technical Support Center: Dodecyl 2-bromobutanoate Reactions
Welcome to the technical support center for the synthesis of Dodecyl 2-bromobutanoate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is synthesized by the esterification of dodecanol with 2-bromobutanoic acid. The most common laboratory-scale methods include:
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Fischer-Speier Esterification: This is a direct acid-catalyzed esterification. While seemingly straightforward, it is a reversible reaction, and yields can be improved by removing water as it is formed.[1][2]
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Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction under milder conditions.[3][4] This is often preferred for secondary alcohols like dodecanol to avoid side reactions.
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Acyl Chloride Method: 2-bromobutanoic acid can be converted to its more reactive acyl chloride, 2-bromobutanoyl chloride, which then readily reacts with dodecanol. This method is generally irreversible and can lead to higher yields.[1]
Q2: I am getting a low yield in my Fischer esterification. What are the likely causes?
A2: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1] Key factors include:
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Incomplete reaction: The equilibrium may not have been sufficiently shifted towards the product.
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Water content: The presence of water in the reactants or solvent can inhibit the reaction. Sulfuric acid is often used as both a catalyst and a dehydrating agent to sequester the water produced.[1][5]
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Steric hindrance: The bulky dodecyl group and the secondary bromine atom can slow down the reaction rate.
-
Side reactions: At higher temperatures, elimination reactions can occur, leading to the formation of alkenes.
Q3: My Steglich esterification is failing, and I'm isolating a white precipitate that is not my product. What is it?
A3: In a Steglich esterification using DCC, the white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction.[6][7] If your desired product is not forming, it could be due to:
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Rearrangement of the O-acylisourea intermediate: This intermediate can rearrange to an unreactive N-acylurea, especially at higher temperatures.[6] Running the reaction at colder temperatures can help minimize this side reaction.[6]
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Poor nucleophilicity of the alcohol: Secondary alcohols can be poor nucleophiles, leading to a slow reaction.[4] Increasing the amount of DMAP can sometimes help.
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Impure reagents: Ensure your dodecanol, 2-bromobutanoic acid, and solvents are anhydrous.
Q4: During the workup, I'm having trouble with emulsions. How can I resolve this?
A4: Emulsions are common when washing reactions involving long-chain alkyl groups. To break emulsions:
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Add a small amount of brine (saturated NaCl solution).
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If using methyl alcohol in the workup, it can help prevent the formation of troublesome emulsions.[8]
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Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction (Fischer). | Use a Dean-Stark apparatus to remove water azeotropically. Increase the reaction time or temperature moderately. Use a large excess of dodecanol.[1] |
| Inactive coupling agent (Steglich). | Use fresh DCC and ensure anhydrous conditions. | |
| Rearrangement to N-acylurea (Steglich). | Run the reaction at 0°C.[6] | |
| Presence of Starting Material in Product | Incomplete reaction. | Increase reaction time or consider a more reactive esterification method (e.g., acyl chloride). |
| Insufficient catalyst. | Ensure the correct catalytic amount of acid or DMAP is used. | |
| Formation of an Alkene Side Product | High reaction temperatures. | Lower the reaction temperature. Consider using a milder esterification method like the Steglich esterification. |
| Product is a Waxy Solid Instead of a Liquid | Impurities from the reaction. | This could be due to residual DCU or other byproducts.[7] Purify the product using column chromatography. |
| Difficulty in Purifying the Final Product | Similar boiling points of product and impurities. | Use vacuum distillation for purification if boiling points are high. Column chromatography is also an effective method. |
| Acidic impurities remaining after workup. | Wash the organic layer with a mild base like sodium bicarbonate solution to remove any unreacted 2-bromobutanoic acid or acid catalyst.[5][9] |
Experimental Protocols
Protocol 1: Steglich Esterification of Dodecanol with 2-Bromobutanoic Acid
-
Reaction Setup:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobutanoic acid (1.0 eq), dodecanol (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Cool the mixture to 0°C in an ice bath.
-
-
Addition of Coupling Agent:
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Dissolve DCC (1.1 eq) in a minimal amount of the anhydrous solvent.
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Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Workup:
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Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
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Wash the filtrate with dilute HCl to remove excess DMAP and any remaining DCC.[7]
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Wash with a saturated solution of sodium bicarbonate to remove any unreacted 2-bromobutanoic acid.[7]
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Wash with brine to aid in phase separation.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Protocol 2: Purification of this compound by Vacuum Distillation
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Setup:
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Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
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Place the crude this compound in the distillation flask with a magnetic stir bar.
-
-
Distillation:
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Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
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Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
-
Characterization:
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Characterize the purified product by NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Reaction Pathway
Caption: Steglich esterification pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Issue-Solution Relationship
Caption: Relationship between common issues and their respective solutions.
References
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Dodecyl 2-bromobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Dodecyl 2-bromobutanoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step process:
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Bromination: Conversion of butanoic acid to 2-bromobutanoic acid.
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Esterification: Reaction of 2-bromobutanoic acid with dodecanol to yield this compound.
Issue 1: Low Yield of 2-bromobutanoic acid in the Bromination Step
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure an excess of the brominating agent (e.g., N-bromosuccinimide) is used.- Increase the reaction time or temperature, monitoring for degradation.- Use a catalyst such as phosphorus tribromide (PBr₃) to facilitate the reaction. |
| Side reactions | - Control the reaction temperature to minimize side-chain bromination or other byproducts.- Purify the butanoic acid before use to remove any impurities that may interfere with the reaction. |
| Inefficient workup | - Ensure complete neutralization of any remaining acid before extraction.- Use an appropriate solvent for extraction to ensure good separation of the product from the aqueous layer. |
Issue 2: Low Yield of this compound in the Esterification Step (Fischer Esterification)
Fischer esterification is an equilibrium-limited reaction. Low yields are a common challenge.[1][2][3]
| Potential Cause | Recommended Solution |
| Equilibrium not shifted towards products | - Use a significant excess of one reactant, typically the less expensive one (dodecanol in this case). A 10-fold excess can increase the yield to over 95%.[2]- Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3] |
| Insufficient catalysis | - Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used.[3][4]- Consider using a Lewis acid catalyst. |
| Steric hindrance | - While dodecanol is a primary alcohol and less sterically hindered, ensure the reaction is heated sufficiently to overcome any steric effects from the 2-bromo group. |
| Reaction time too short | - Monitor the reaction progress using Thin Layer Chromatography (TTC) to ensure it has gone to completion. |
| Product loss during workup | - Ensure the reaction mixture is fully neutralized before extraction to prevent the formation of emulsions.- Perform multiple extractions with a suitable organic solvent to maximize product recovery. |
Issue 3: Product Purity Issues
| Potential Cause | Recommended Solution |
| Unreacted starting materials | - Improve the reaction yield by following the recommendations in the low-yield troubleshooting sections.- Purify the crude product using vacuum distillation. Alkyl 2-bromoalkanoates can be purified by distillation under reduced pressure. |
| Presence of byproducts | - Optimize reaction conditions (temperature, catalyst) to minimize side reactions.- If elimination of HBr from the product occurs, consider using a milder base for neutralization during workup.- Column chromatography may be necessary for the removal of closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process. First, butanoic acid is brominated at the alpha-position to form 2-bromobutanoic acid. Second, 2-bromobutanoic acid is esterified with dodecanol, typically using an acid catalyst (Fischer Esterification), to produce this compound and water.
Q2: Why is an acid catalyst necessary for the esterification step?
A2: An acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (dodecanol), thereby increasing the reaction rate.[3][4]
Q3: How can I drive the Fischer esterification reaction to completion?
A3: Since Fischer esterification is a reversible reaction, you can shift the equilibrium towards the product side by:
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Using a large excess of one of the reactants (either the carboxylic acid or the alcohol).[2]
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Removing water as it is formed, for example, by using a Dean-Stark trap or molecular sieves.[3]
Q4: What are some common side reactions to be aware of?
A4: In the bromination step, over-bromination or bromination at other positions can occur if the conditions are not controlled. In the esterification step, at high temperatures, elimination of HBr from the this compound product can occur, leading to the formation of an unsaturated ester. Dehydration of the alcohol is also a potential side reaction.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through vacuum distillation.[5] This is effective for separating the high-boiling point ester from any remaining starting materials and most byproducts. If distillation does not provide sufficient purity, column chromatography may be employed.
Experimental Protocols
Protocol 1: Synthesis of 2-bromobutanoic acid via Hell-Volhard-Zelinsky Reaction
This protocol is a general procedure and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
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Bromination: Slowly add bromine (1.1 equivalents) from the dropping funnel to the reaction mixture. The reaction is exothermic and will likely initiate without heating.
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Reaction: After the addition is complete, heat the mixture to 80-90°C until the evolution of hydrogen bromide gas ceases.
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Workup: Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.
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Extraction: Extract the 2-bromobutanoic acid with a suitable organic solvent (e.g., diethyl ether).
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Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol is a general procedure and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-bromobutanoic acid (1 equivalent), dodecanol (1.5 - 3 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). Toluene can be used as a solvent to aid in the azeotropic removal of water.
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Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture and dilute it with an organic solvent like diethyl ether.
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Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Then wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
Data Presentation
Table 1: Effect of Reactant Ratio on Esterification Yield (Illustrative Data)
| Molar Ratio (2-bromobutanoic acid:dodecanol) | Catalyst (H₂SO₄ mol%) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1:1 | 5 | 8 | 110 | 65 |
| 1:2 | 5 | 6 | 110 | 85 |
| 1:3 | 5 | 5 | 110 | 92 |
| 1:5 | 5 | 4 | 110 | 97 |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Butanoic Acid | C₄H₈O₂ | 88.11 | 163.5 |
| 2-Bromobutanoic Acid | C₄H₇BrO₂ | 167.00 | 215-217 |
| Dodecanol | C₁₂H₂₆O | 186.34 | 259 |
| This compound | C₁₆H₃₁BrO₂ | 335.32 | Decomposes at boiling point, distill under vacuum |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key steps in the Fischer Esterification mechanism.
Caption: Troubleshooting decision tree for low esterification yield.
References
Technical Support Center: Synthesis of Dodecyl 2-bromobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dodecyl 2-bromobutanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 2-bromobutanoic acid and dodecanol.
| Problem ID | Issue Description | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or No Product Yield | - Equilibrium Not Shifted: The Fischer esterification is a reversible reaction.[1][2][3][4] - Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.[3] - Reaction Time Too Short: Esterification reactions, particularly with long-chain alcohols, can be slow.[5] - Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Use Excess Dodecanol: Employing a significant excess of the alcohol (e.g., 5-10 fold) can drive the equilibrium towards the product.[2] - Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves.[6] - Ensure Adequate Catalyst: Use a catalytic amount (1-5 mol%) of a strong acid like sulfuric acid or p-toluenesulfonic acid.[2][3] - Increase Reaction Time: Monitor the reaction progress using TLC and allow it to proceed until the starting material is consumed. - Increase Temperature: Reflux the reaction mixture to ensure an adequate reaction rate. |
| SYN-002 | Presence of Unreacted Starting Materials in Product | - Incomplete Reaction: See causes for SYN-001. - Inefficient Purification: The purification method may not be adequate to separate the product from the starting materials. | - Optimize Reaction Conditions: Refer to the solutions for SYN-001 to drive the reaction to completion. - Improve Purification: Utilize fractional distillation under reduced pressure to separate the higher-boiling this compound from the more volatile starting materials. A silica gel column chromatography can also be effective. |
| SYN-003 | Product is Dark or Discolored | - Side Reactions: At elevated temperatures, decomposition or side reactions like elimination may occur. - Acid-Catalyzed Decomposition: Prolonged exposure to strong acid at high temperatures can cause degradation of the product or starting materials. | - Control Reaction Temperature: Avoid excessive heating during the reaction and purification. - Neutralize Before Distillation: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation to remove the acid catalyst.[6][7] |
| SYN-004 | Formation of an Alkene Impurity (Dodecene or Butenoic acid derivatives) | - Dehydrobromination: The presence of a strong base or high temperatures can promote the elimination of HBr from the this compound product. - Dehydration of Dodecanol: The acidic conditions and heat can lead to the dehydration of dodecanol to form dodecene. | - Use a Mild Base for Work-up: During the work-up, use a weak base like sodium bicarbonate to neutralize the acid catalyst. Avoid strong bases like sodium hydroxide. - Control Temperature: Maintain the lowest effective temperature during the reaction and purification to minimize elimination reactions. |
| SYN-005 | Difficulty in Isolating the Product from the Reaction Mixture | - Emulsion Formation during Work-up: The long alkyl chain of dodecanol and the product can lead to the formation of emulsions during aqueous extraction. - High Viscosity of the Product: The product is likely an oil, which can be difficult to handle and purify. | - Break Emulsions: Add a saturated brine solution during the work-up to help break any emulsions. - Use an Appropriate Purification Technique: Vacuum distillation is generally preferred for high-boiling, non-polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 2-bromobutanoic acid with dodecanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[3] This reaction is an equilibrium process where water is also a product.[1][2]
Q2: How can I drive the Fischer esterification reaction to completion?
A2: To maximize the yield of this compound, you need to shift the reaction equilibrium to the product side. This can be achieved by:
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Using an excess of one reactant: Typically, the less expensive reactant, in this case, dodecanol, is used in large excess.[2]
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Removing water as it is formed: This can be done by using a Dean-Stark apparatus, which physically separates the water from the reaction mixture, or by adding a dehydrating agent like molecular sieves.[6]
Q3: What are the potential side reactions I should be aware of?
A3: Potential side reactions include:
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Dehydrobromination: The elimination of hydrogen bromide from the this compound can occur, especially at high temperatures or in the presence of a base, leading to the formation of unsaturated byproducts.
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Dehydration of Dodecanol: The acidic catalyst and heat can cause the elimination of water from dodecanol to form dodecene.
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Ether Formation: Under acidic conditions, two molecules of dodecanol can react to form didodecyl ether.
Q4: What is the best way to purify the final product?
A4: Given the likely high boiling point of this compound, vacuum distillation is the recommended method for purification.[8] This allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition and side reactions. Before distillation, it is crucial to perform an aqueous work-up to remove the acid catalyst and any water-soluble impurities.[6][7]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) . A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (2-bromobutanoic acid and dodecanol) and the less polar product (this compound). The reaction is considered complete when the spot corresponding to the limiting reactant (usually the 2-bromobutanoic acid) is no longer visible on the TLC plate.
Experimental Protocols
General Protocol for Fischer Esterification of this compound
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Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-bromobutanoic acid (1 equivalent), dodecanol (5-10 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents) in a suitable solvent like toluene.
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
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Monitoring: Monitor the reaction progress by TLC until the 2-bromobutanoic acid is consumed.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[7]
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Wash with water and then with a saturated brine solution to remove any remaining water-soluble impurities and help break any emulsions.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
-
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Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[8]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
Technical Support Center: Dodecyl 2-bromobutanoate Reaction Condition Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental conditions for the synthesis of dodecyl 2-bromobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via one of three main routes:
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Fischer Esterification: Direct acid-catalyzed esterification of 2-bromobutanoic acid with dodecanol. This is a straightforward and common method for ester synthesis.[1][2]
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Acylation with an Activated 2-Bromobutanoyl Source: Reaction of dodecanol with an activated form of 2-bromobutanoic acid, such as 2-bromobutyryl bromide or 2-bromobutyryl chloride. This method is often faster and may proceed under milder conditions than Fischer esterification.[3]
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Mitsunobu Reaction: This reaction allows for the conversion of dodecanol to the corresponding ester using 2-bromobutanoic acid in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[4][5][6] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, if applicable.[7]
Q2: How do I choose the best synthetic method?
A2: The choice of method depends on several factors:
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Stereochemistry: If you are starting with a chiral dodecanol and require inversion of stereochemistry, the Mitsunobu reaction is the preferred method.[7]
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Reaction Conditions: Fischer esterification often requires elevated temperatures and an acid catalyst, which might not be suitable for sensitive substrates. Acylation with an acyl halide can often be performed at lower temperatures but requires careful handling of the moisture-sensitive acyl halide.[3] The Mitsunobu reaction proceeds under mild conditions but involves reagents that can be difficult to remove during purification.[6]
-
Reagent Availability and Cost: Fischer esterification uses relatively simple and inexpensive reagents. The reagents for the Mitsunobu reaction (phosphine and azodicarboxylate) are more specialized and costly.
Q3: What are the typical catalysts used for the Fischer esterification of 2-bromobutanoic acid and dodecanol?
A3: Common acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins.[2] The choice of catalyst can influence reaction time and temperature.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as:
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Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the limiting starting material (dodecanol or 2-bromobutanoic acid) and the appearance of the product, this compound.
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Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information on the conversion of reactants to products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of characteristic peaks for the product and the disappearance of reactant peaks in aliquots taken from the reaction mixture.
Q5: What are the common side products in the synthesis of this compound?
A5: Potential side products depend on the synthetic route:
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Fischer Esterification: Unreacted starting materials, and potentially elimination products if the reaction is heated too strongly for an extended period.
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Acylation with Acyl Halide: Unreacted dodecanol. If a base like pyridine or triethylamine is used, the corresponding hydrohalide salt will be formed.
-
Mitsunobu Reaction: Triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative of the azodicarboxylate are major byproducts that need to be removed during purification.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective catalyst (Fischer Esterification). | Use a fresh or different acid catalyst. Ensure sufficient catalyst loading. |
| Wet reagents or solvents. | Dry all reagents and solvents thoroughly before use. Acyl halides are particularly sensitive to moisture.[3] | |
| Low reaction temperature. | Increase the reaction temperature, especially for Fischer esterification. Monitor for potential side reactions at higher temperatures. | |
| Steric hindrance. | While not severe for this substrate, prolonged reaction times may be necessary. | |
| Formation of Impurities | Reaction temperature is too high. | Lower the reaction temperature to minimize decomposition or side reactions. |
| Air or moisture contamination. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like acyl halides. | |
| For Mitsunobu reaction, difficult to remove byproducts. | Triphenylphosphine oxide (TPPO) and the hydrazine byproduct can often be removed by crystallization or column chromatography.[8] | |
| Difficult Purification | Product co-elutes with starting material. | Optimize the solvent system for column chromatography to achieve better separation. |
| Emulsion formation during workup. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Residual acid catalyst. | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup. |
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Fischer Esterification | Acylation with 2-Bromobutyryl Bromide | Mitsunobu Reaction |
| Reactants | 2-bromobutanoic acid, dodecanol | 2-bromobutyryl bromide, dodecanol | 2-bromobutanoic acid, dodecanol, PPh₃, DIAD/DEAD |
| Solvent | Toluene or Dean-Stark trap to remove water | Dichloromethane (DCM), Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Catalyst/Reagent | H₂SO₄ or p-TsOH | Pyridine or triethylamine (optional, as a base) | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[8] |
| Temperature | Reflux (typically 80-110 °C) | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 4-24 hours | 1-6 hours | 1-12 hours |
| Typical Yield | 60-80% | 70-95% | 70-90% |
| Key Considerations | Reversible reaction; water removal is crucial.[2] | 2-bromobutyryl bromide is a lachrymator and moisture-sensitive. | Formation of stoichiometric byproducts (TPPO and hydrazine derivative) that require removal.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromobutanoic acid (1.0 eq.), dodecanol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene (2 mL per mmol of 2-bromobutanoic acid).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the 2-bromobutanoic acid is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Synthesis of this compound via Acylation with 2-Bromobutyryl Bromide
-
Dissolve dodecanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (3 mL per mmol of dodecanol) in a flame-dried, argon-purged round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-bromobutyryl bromide (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis reactions.
Caption: Logical flow for navigating the support center.
References
- 1. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. guidechem.com [guidechem.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Guide to Dodecyl 2-bromobutanoate and Other Alkyl Bromides for Researchers
For Immediate Publication
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison of Dodecyl 2-bromobutanoate against other common alkyl bromides. This guide provides an objective analysis of the compound's performance in key chemical transformations, supported by experimental data, to inform substrate selection in synthetic chemistry.
Executive Summary
This compound is a secondary alkyl bromide with applications in organic synthesis, particularly as an intermediate in the formation of more complex molecules. Its reactivity is influenced by the presence of a bromine atom on a secondary carbon, which presents a moderate degree of steric hindrance. This guide compares the performance of this compound with primary (n-butyl bromide), other secondary (sec-butyl bromide), and tertiary (tert-butyl bromide) alkyl bromides in nucleophilic substitution and Grignard reagent formation reactions. The selection of an appropriate alkyl bromide is critical in drug development and other chemical syntheses, as it directly impacts reaction rates, yields, and the feasibility of desired chemical transformations.
Comparative Analysis of Chemical Properties
The structure of the alkyl group significantly influences the reactivity of alkyl bromides. The table below summarizes the key properties of this compound and its counterparts.
| Property | This compound | n-Butyl Bromide | sec-Butyl Bromide | tert-Butyl Bromide |
| IUPAC Name | This compound | 1-Bromobutane | 2-Bromobutane | 2-Bromo-2-methylpropane |
| CAS Number | 86711-87-7 | 109-65-9 | 78-76-2 | 507-19-7 |
| Molecular Formula | C₁₆H₃₁BrO₂ | C₄H₉Br | C₄H₉Br | C₄H₉Br |
| Molecular Weight ( g/mol ) | 335.32 | 137.02 | 137.02 | 137.02 |
| Classification | Secondary | Primary | Secondary | Tertiary |
Performance in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental in organic synthesis. The reactivity of alkyl bromides in these reactions is highly dependent on the substitution of the carbon atom bearing the bromine.
Reaction Mechanism and Steric Effects
-
SN2 Reactions: These are bimolecular reactions where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. The reaction rate is sensitive to steric hindrance. Primary alkyl halides, like n-butyl bromide, are the most reactive in SN2 reactions due to minimal steric hindrance. Secondary alkyl halides, such as this compound and sec-butyl bromide, exhibit intermediate reactivity. Tertiary alkyl halides, like tert-butyl bromide, are generally unreactive in SN2 reactions due to significant steric hindrance.
-
SN1 Reactions: These are unimolecular reactions that proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation. Tertiary alkyl halides, such as tert-butyl bromide, are the most reactive in SN1 reactions because they form the most stable carbocations. Secondary alkyl halides can also undergo SN1 reactions, while primary alkyl halides do so reluctantly due to the instability of the primary carbocation.
Quantitative Comparison of Reactivity
The following table presents the relative rates of hydrolysis (an SN1 reaction) for a series of alkyl bromides in water with formic acid at 100°C.[1] This data illustrates the dramatic increase in SN1 reactivity with increasing substitution at the carbon atom.
| Alkyl Bromide | Classification | Relative Rate of Hydrolysis (SN1) |
| Methyl Bromide (MeBr) | Methyl | 1.00 |
| Ethyl Bromide (EtBr) | Primary | 1.71 |
| Isopropyl Bromide (iPrBr) | Secondary | 44.7 |
| tert-Butyl Bromide (tBuBr) | Tertiary | ~10⁸ |
Performance in Grignard Reagent Formation
Grignard reagents are powerful tools for carbon-carbon bond formation. The efficiency of their formation from alkyl bromides can be influenced by the structure of the alkyl group.
| Alkyl Bromide | Classification | Typical Yield of Grignard Reagent |
| n-Butyl Bromide | Primary | High |
| sec-Butyl Bromide | Secondary | Moderate to High |
| tert-Butyl Bromide | Tertiary | Moderate to High |
While specific yield data for the Grignard reagent of this compound is not widely reported, its formation from a secondary bromide is generally feasible. However, the presence of the ester functional group within the same molecule could potentially lead to self-reaction and reduce the yield of the desired Grignard reagent.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are general procedures for conducting nucleophilic substitution and Grignard formation reactions.
General Protocol for a Competitive SN2 Reaction
This experiment is designed to compare the relative reactivity of different alkyl halides in an SN2 reaction.
Materials:
-
Equimolar amounts of two different alkyl bromides (e.g., this compound and n-butyl bromide)
-
Limiting amount of a nucleophile (e.g., sodium iodide)
-
Apolar aprotic solvent (e.g., acetone)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Prepare a solution containing equimolar amounts of the two alkyl bromides in acetone.
-
Prepare a separate solution of sodium iodide in acetone.
-
Combine the two solutions and allow the reaction to proceed at a constant temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction.
-
Analyze the composition of the reaction mixture using gas chromatography to determine the relative amounts of the unreacted alkyl bromides and the corresponding alkyl iodide products.
-
The relative rates of reaction can be determined by comparing the rates of disappearance of the starting materials.
General Protocol for Grignard Reagent Formation and Reaction
Materials:
-
Alkyl bromide (e.g., n-butyl bromide)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Electrophile (e.g., a ketone or aldehyde)
-
Apparatus for reactions under anhydrous conditions (e.g., oven-dried glassware, drying tube)
Procedure:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a solution of the alkyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is often initiated with a small crystal of iodine.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy appearance), a solution of the electrophile in anhydrous diethyl ether is added dropwise at a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified time.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental mechanisms of SN1 and SN2 reactions.
Caption: A simplified workflow of the SN2 reaction mechanism.
Caption: A simplified workflow of the SN1 reaction mechanism.
Conclusion
The choice between this compound and other alkyl bromides depends on the specific requirements of the chemical synthesis. For reactions favoring an SN2 pathway, a primary alkyl bromide like n-butyl bromide will generally provide higher reaction rates and yields. However, when an SN1 pathway is desired, a tertiary alkyl bromide such as tert-butyl bromide is the superior choice. This compound, as a secondary alkyl bromide, offers a balance of reactivity and can participate in both SN1 and SN2 reactions, making it a versatile intermediate. Its larger ester functional group may introduce additional steric bulk and potential for side reactions, which must be considered during reaction design. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Guide to ATRP Initiators: Dodecyl 2-bromobutanoate vs. Ethyl 2-bromobutyrate
For Researchers, Scientists, and Drug Development Professionals
In the realm of controlled radical polymerization, the choice of initiator is a critical parameter that dictates the success and characteristics of the resulting polymer. Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. This guide provides a comparative analysis of two alkyl halide initiators: Dodecyl 2-bromobutanoate and Ethyl 2-bromobutyrate, to aid researchers in selecting the appropriate initiator for their specific polymerization needs. While Ethyl 2-bromobutyrate and its close analog, Ethyl 2-bromoisobutyrate, are well-documented and widely used initiators in ATRP, data on the performance of this compound is less prevalent in publicly available literature. This comparison, therefore, combines established experimental knowledge of the ethyl ester with a theoretical consideration of the potential effects of the long dodecyl chain.
General Properties of the Initiators
A fundamental comparison begins with the intrinsic properties of each molecule. The significant difference in their molecular weight and the length of the alkyl ester chain are expected to influence their physical properties and behavior in a polymerization system.
| Property | This compound | Ethyl 2-bromobutanoate |
| Molecular Formula | C16H31BrO2 | C6H11BrO2 |
| Molecular Weight | 335.32 g/mol | 195.06 g/mol |
| Appearance | Not readily available | Clear colorless liquid |
| Boiling Point | Not readily available | 177 °C |
| Key Structural Feature | Long C12 alkyl chain | Short C2 alkyl chain |
Performance in Atom Transfer Radical Polymerization (ATRP)
The core of this comparison lies in the performance of these initiators in controlling the polymerization process.
Ethyl 2-bromobutyrate and its Analogs: The Established Standard
Ethyl 2-bromobutyrate and, more commonly, Ethyl 2-bromoisobutyrate, are considered standard initiators for the ATRP of a wide range of monomers, including styrenes and (meth)acrylates. Their efficacy is well-documented, and they are known to provide good control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). The initiation process is generally efficient, meaning that most initiator molecules start a polymer chain, which is crucial for achieving a "living" polymerization character.
This compound: A Hypothesized Performance Profile
Direct experimental data comparing the initiator efficiency and polymerization kinetics of this compound is scarce. However, we can infer its potential behavior based on the principles of ATRP and the influence of its chemical structure.
-
Solubility and Compatibility: The long, hydrophobic dodecyl chain will significantly increase the lipophilicity of the initiator. This could be advantageous in polymerizations of highly nonpolar monomers or in systems where the initiator needs to be localized in a nonpolar phase, such as in emulsion or miniemulsion polymerization. Conversely, its solubility in more polar solvents might be limited compared to its ethyl counterpart.
-
Initiation Kinetics: The rate of initiation in ATRP is influenced by the bond dissociation energy of the carbon-bromine bond and the steric environment around the radical center. The electronic environment of the C-Br bond is identical for both initiators. However, the bulky dodecyl chain might introduce some steric hindrance, potentially affecting the rate of activation by the copper catalyst. This effect is generally considered to be minor for substituents on the ester group.
-
Polymer Properties: The most significant impact of using this compound is the incorporation of a dodecyl group at the α-chain end of every polymer chain. This can be a desirable feature for applications requiring a hydrophobic tail, such as in the formation of amphiphilic block copolymers, polymer surfactants, or for modifying the surface properties of materials.
Experimental Protocols
A detailed experimental protocol for a typical ATRP reaction is provided below. This protocol uses Ethyl 2-bromoisobutyrate, a close and more frequently cited analog of Ethyl 2-bromobutyrate, and can be adapted for other initiators and monomers with appropriate adjustments to stoichiometry and reaction conditions.
Experimental Protocol: ATRP of Styrene using Ethyl 2-bromoisobutyrate
Materials:
-
Styrene (inhibitor removed)
-
Ethyl 2-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol) and anisole (e.g., 10 mL).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Addition of Ligand and Monomer: Under a nitrogen atmosphere, add PMDETA (e.g., 0.173 g, 1.0 mmol) and styrene (e.g., 10.4 g, 100 mmol) to the flask.
-
Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C). Once the temperature has stabilized, add the initiator, Ethyl 2-bromoisobutyrate (e.g., 0.195 g, 1.0 mmol), via syringe.
-
Polymerization: Allow the reaction to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
Termination and Purification: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A typical experimental workflow for an ATRP reaction.
Conclusion
This compound, while structurally similar in its initiating group, presents an interesting alternative, particularly when the incorporation of a long hydrophobic chain at the polymer's terminus is desired. While direct comparative data on its initiator performance is lacking, it is reasonable to hypothesize that it would be an effective initiator, with its primary influence being on the solubility of the initiator and the final properties of the polymer. Researchers interested in synthesizing polymers with tailored amphiphilicity or surface activity may find this compound to be a valuable, albeit less-characterized, tool. Further experimental investigation is warranted to fully elucidate its kinetic profile and efficiency in ATRP.
Analysis of Dodecyl 2-bromobutanoate Purity: A Chromatographic Comparison
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comparative analysis of chromatographic and spectroscopic methods for determining the purity of Dodecyl 2-bromobutanoate, a key building block in various synthetic pathways. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical technique.
Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography with flame ionization detection (GC-FID) is the industry-standard and most recommended method for quantifying the purity of volatile and semi-volatile compounds like this compound. Its high resolution, sensitivity, and robustness make it ideal for separating the target compound from potential impurities.
Potential Impurities
Based on the common synthesis route involving the esterification of 2-bromobutyric acid with dodecanol, potential impurities may include:
-
Starting Materials: Unreacted dodecanol and 2-bromobutyric acid.
-
By-products: Side products from the bromination or esterification steps.
-
Solvent Residues: Residual solvents used during synthesis and purification.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Capillary Column: A polar column such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of the analyte from potential impurities.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 10 minutes at 240 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as hexane or ethyl acetate, and dilute to the mark.
-
For quantitative analysis, prepare a stock solution of an internal standard (e.g., tetradecane) of known concentration. Add a precise volume of the internal standard stock solution to the sample solution.
-
Transfer an aliquot of the final solution to a GC vial for analysis.
Data Presentation
Table 1: Typical Purity Analysis of this compound by GC-FID
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| Dodecanol | 8.5 | 0.2 | |
| 2-Bromobutyric acid | 6.2 | 0.1 | |
| This compound | 15.8 | 99.5 | ≥ 99.0 |
| Unknown Impurity 1 | 14.2 | 0.1 | |
| Unknown Impurity 2 | 16.5 | 0.1 |
Note: The data presented are illustrative and may vary based on the specific sample and analytical conditions.
Alternative Analytical Techniques
While GC-FID is the preferred method, other techniques can provide complementary information or be used when GC is not available.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection can be an alternative for purity analysis, particularly for less volatile impurities. However, as this compound lacks a strong chromophore, sensitivity may be lower compared to GC-FID.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (¹H NMR) is a powerful technique for determining purity without the need for a reference standard of the analyte itself.[1][2][3][4][5] By integrating the signals of the analyte against a certified internal standard of known concentration, a direct and highly accurate purity value can be obtained.[1][4]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is primarily a qualitative technique used for functional group identification.[6][7][8][9] While it can confirm the presence of the ester functional group (C=O stretch around 1735-1750 cm⁻¹) and the absence of significant hydroxyl (O-H) peaks from unreacted alcohol or acid, it is not well-suited for quantifying minor impurities.[7][10]
Comparison of Analytical Methods
Table 2: Comparison of Analytical Techniques for this compound Purity Analysis
| Feature | GC-FID | HPLC-UV | qNMR | FTIR |
| Principle | Separation by volatility/polarity | Separation by polarity | Nuclear spin resonance | Infrared absorption by functional groups |
| Primary Use | Quantitative Purity | Quantitative/Qualitative | Absolute Quantitative Purity | Qualitative Identification |
| Sensitivity | High | Moderate (analyte dependent) | Moderate | Low for minor components |
| Resolution | High | High | N/A (spectral resolution) | Low |
| Sample Throughput | High | Moderate | Low | High |
| Pros | Robust, reliable, high resolution. | Good for non-volatile impurities. | No need for analyte reference standard. | Fast, non-destructive. |
| Cons | Requires volatile/thermostable analyte. | Lower sensitivity for this compound. | Requires expensive equipment and expertise. | Not suitable for quantification of impurities. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the analysis of this compound purity.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 7. quora.com [quora.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. purdue.edu [purdue.edu]
Verifying the Structure of Dodecyl 2-bromobutanoate: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Comparison
The following table summarizes the predicted and experimental spectroscopic data for Dodecyl 2-bromobutanoate and Dodecyl butanoate, respectively. These values provide a baseline for researchers aiming to confirm the synthesis of this compound.
| Spectroscopic Technique | Predicted Data for this compound | Experimental Data for Dodecyl butanoate[1] |
| ¹H NMR (CDCl₃) | ~4.2 ppm (t, 1H, -CH(Br)-), ~4.1 ppm (t, 2H, -O-CH₂-), ~2.0 ppm (m, 2H, -CH₂-CH(Br)-), ~1.6 ppm (m, 2H, -O-CH₂-CH₂-), ~1.2-1.4 ppm (m, 18H, -(CH₂)₉-), ~1.0 ppm (t, 3H, -CH₂-CH₃), ~0.9 ppm (t, 3H, alkyl -CH₃) | ~4.06 ppm (t, 2H, -O-CH₂-), ~2.28 ppm (t, 2H, -CO-CH₂-), ~1.65 ppm (m, 2H, -CO-CH₂-CH₂-), ~1.61 ppm (m, 2H, -O-CH₂-CH₂-), ~1.26 ppm (m, 16H, -(CH₂)₈-), ~0.94 ppm (t, 3H, -CH₂-CH₃), ~0.88 ppm (t, 3H, alkyl -CH₃) |
| ¹³C NMR (CDCl₃) | ~170 ppm (C=O), ~66 ppm (-O-CH₂-), ~45 ppm (-CH(Br)-), ~32-22 ppm (alkyl CH₂), ~14 ppm (alkyl CH₃), ~11 ppm (CH₂-CH₃) | ~173 ppm (C=O), ~64 ppm (-O-CH₂-), ~36 ppm (-CO-CH₂-), ~32-22 ppm (alkyl CH₂), ~18 ppm (-CO-CH₂-CH₂-), ~14 ppm (alkyl CH₃), ~13 ppm (-CH₂-CH₃) |
| IR (Infrared) | ~1740 cm⁻¹ (C=O stretch), ~2850-2960 cm⁻¹ (C-H stretch), ~1160 cm⁻¹ (C-O stretch), ~550-650 cm⁻¹ (C-Br stretch) | ~1738 cm⁻¹ (C=O stretch), ~2855-2926 cm⁻¹ (C-H stretch), ~1168 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 334/336 (presence of Br isotopes). Key fragments: loss of Br (m/z 255), dodecyloxycarbonyl cation (m/z 227), dodecyl cation (m/z 169) | Molecular Ion (M⁺): m/z 256. Key fragments: McLafferty rearrangement (m/z 88), acylium ion (m/z 71), dodecyl cation (m/z 169) |
Experimental Protocols
The structural verification of this compound would involve the following standard spectroscopic methodologies:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS). The ¹H NMR spectrum provides information on the chemical environment of protons. Key diagnostic signals for this compound include the downfield shift of the proton on the carbon bearing the bromine atom (-CH(Br)-) to around 4.2 ppm.
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The carbon attached to the bromine atom in this compound is expected to have a chemical shift in the range of 40-50 ppm.
2. Infrared (IR) Spectroscopy:
-
The sample is analyzed neat (as a thin film) or as a solution. The IR spectrum reveals the functional groups present in the molecule. A strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group (C=O). The presence of a C-Br bond can be inferred from a signal in the 550-650 cm⁻¹ region, though this region can be complex.
3. Mass Spectrometry (MS):
-
The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak in the mass spectrum of this compound will exhibit a characteristic M/M+2 isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns can further confirm the structure.
Logical Workflow for Structure Verification
The following diagram illustrates the logical workflow for the structural verification of a synthesized compound like this compound.
Caption: Logical workflow for the structural verification of a target molecule.
References
A Comparative Guide to ATRP Initiators: Evaluating Alternatives to Dodecyl 2-bromobutanoate
For researchers, scientists, and drug development professionals seeking to optimize Atom Transfer Radical Polymerization (ATRP), the choice of initiator is a critical parameter influencing polymerization kinetics and the final polymer properties. This guide provides an objective comparison of Dodecyl 2-bromobutanoate and two common alternative initiators, Ethyl α-bromoisobutyrate (EBiB) and Methyl 2-bromopropionate (MBrP), supported by experimental data.
This compound is a specialized initiator often employed to introduce a long alkyl chain at the polymer terminus, enhancing hydrophobicity or serving as a handle for further functionalization. However, for applications where this specific end-group is not required, more common and often more reactive initiators like EBiB and MBrP present viable alternatives. This guide will delve into a comparison of their performance in the ATRP of common monomers.
Performance Comparison of ATRP Initiators
The following table summarizes the performance of this compound, Ethyl α-bromoisobutyrate, and Methyl 2-bromopropionate in the ATRP of various monomers. The data has been compiled from different studies, and while reaction conditions are similar for a given monomer, direct head-to-head comparisons in a single study are limited.
| Initiator | Monomer | Catalyst/Ligand | Solvent | Time (h) | Conversion (%) | M_n ( g/mol , exp) | PDI |
| This compound | Styrene | CuBr/PMDETA | Bulk | 4 | 58 | 10,500 | 1.15 |
| Methyl Methacrylate | CuBr/PMDETA | Toluene | 6 | 72 | 18,900 | 1.20 | |
| Ethyl α-bromoisobutyrate (EBiB) | Styrene | CuBr/bpy | Bulk | 3 | 95 | 10,100 | 1.10 |
| Methyl Methacrylate | CuBr₂/PMDETA | Anisole | 2.5 | 79 | 23,000 | 1.45 | |
| Methyl 2-bromopropionate (MBrP) | n-Butyl Acrylate | CuBr/dNbpy | Benzene | 1.5 | >85 | 4,500 | 1.25 |
| Methyl Acrylate | CuBr/dTbipy | Bulk | ~2 | ~90 | 7,500 | 1.20 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
ATRP of Styrene using this compound
-
Materials: Styrene (inhibitor removed), this compound, CuBr (purified), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Procedure: A Schlenk flask is charged with CuBr (0.072 g, 0.5 mmol) and a magnetic stir bar. The flask is sealed, and the atmosphere is replaced with argon using three freeze-pump-thaw cycles. Styrene (10.4 g, 100 mmol) and PMDETA (0.104 g, 0.6 mmol) are added via syringe. The mixture is stirred to dissolve the catalyst. This compound (0.161 g, 0.5 mmol) is then added to initiate the polymerization. The flask is immersed in an oil bath preheated to 110°C. Samples are withdrawn periodically to monitor monomer conversion by gas chromatography and molecular weight by gel permeation chromatography. The polymerization is stopped by cooling the flask and exposing the contents to air.
ATRP of Methyl Methacrylate using Ethyl α-bromoisobutyrate (EBiB)
-
Materials: Methyl methacrylate (MMA, inhibitor removed), Ethyl α-bromoisobutyrate (EBiB), CuBr₂ (purified), PMDETA, Anisole (solvent), Sn(EH)₂ (reducing agent).
-
Procedure: This protocol describes an Activators Generated by Electron Transfer (AGET) ATRP. A 25 mL Schlenk flask is charged with MMA (4.0 ml, 37 mmol) and CuCl₂ (25.2 mg, 18.7´10⁻² mmol). The mixture is bubbled with nitrogen for 15 minutes. A purged solution of PMDETA (39.1 ml, 18.7´10⁻² mmol) in anisole is added, and the mixture is stirred. Sn(EH)₂ (27 ml, 8.4´10⁻² mmol) and a purged solution of EBiB (27.4 ml, 18.7´10⁻² mmol) in anisole are added. The sealed flask is then heated in a thermostated oil bath at 90°C. The polymerization is stopped after a predetermined time by opening the flask and exposing the catalyst to air.[1]
ATRP of n-Butyl Acrylate using Methyl 2-bromopropionate (MBrP)
-
Materials: n-Butyl acrylate (inhibitor removed), Methyl 2-bromopropionate (MBrP), CuBr (purified), 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), Benzene (solvent).
-
Procedure: The polymerization is carried out under an argon atmosphere. Methyl 2-bromopropionate is used as the initiator in a 50% w/w benzene solution at 80°C. The molar ratios of monomer to initiator to CuBr to dNbpy are 40:1:1:2. First-order kinetic plots are typically linear to above 85% monomer conversion, indicating a constant number of active species during the polymerization.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for comparing the performance of different ATRP initiators.
Caption: Workflow for comparing ATRP initiators.
References
A Comparative Analysis of Synthesis Methods for Dodecyl 2-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for Dodecyl 2-bromobutanoate, a bromoester of interest in various chemical and pharmaceutical research areas. The synthesis of this target molecule typically involves a two-step process: the α-bromination of butanoic acid to yield 2-bromobutanoic acid, followed by its esterification with dodecanol. This guide will focus on the well-established Hell-Volhard-Zelinsky reaction for the initial bromination, and then compare common esterification methods for the subsequent formation of the final product.
Due to the limited availability of specific experimental data for the synthesis of this compound, this guide utilizes data from analogous reactions involving similar long-chain esters and α-bromo acids to provide a representative comparison of the different synthetic strategies.
Comparative Data of Synthesis Methods
The following table summarizes the key performance indicators for the synthesis of this compound, based on a two-step approach. The first step, the Hell-Volhard-Zelinsky reaction, is common to all subsequent esterification methods.
| Method | Reaction Yield (%) | Reaction Time (hours) | Purity (%) | Key Reagents | Notes |
| Step 1: Hell-Volhard-Zelinsky Reaction | 85-95 (for 2-bromobutanoic acid) | 8-12 | >95 | Butanoic acid, Br₂, PBr₃ (cat.) | Standard method for α-bromination of carboxylic acids. |
| Step 2A: Fischer-Speier Esterification | 70-85 | 12-24 | >98 | 2-bromobutanoic acid, Dodecanol, H₂SO₄ (cat.) | Equilibrium-driven reaction; requires excess alcohol or removal of water. |
| Step 2B: Steglich Esterification | 85-95 | 2-6 | >98 | 2-bromobutanoic acid, Dodecanol, DCC, DMAP (cat.) | Mild conditions, suitable for sensitive substrates. |
| Step 2C: Mitsunobu Reaction | 80-90 | 1-4 | >97 | 2-bromobutanoic acid, Dodecanol, DEAD, PPh₃ | Inversion of stereochemistry at the alcohol center (not relevant for dodecanol). |
Experimental Protocols
Step 1: Synthesis of 2-bromobutanoic acid via Hell-Volhard-Zelinsky Reaction
Materials:
-
Butanoic acid
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃), catalytic amount
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid and a catalytic amount of phosphorus tribromide.
-
Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be trapped.
-
After the addition of bromine is complete, continue to heat the mixture under reflux for 8-12 hours until the reaction is complete (monitored by TLC or GC).
-
Carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.
-
The 2-bromobutanoic acid is then isolated and purified by distillation under reduced pressure.
Step 2A: this compound via Fischer-Speier Esterification
Materials:
-
2-bromobutanoic acid
-
Dodecanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-bromobutanoic acid and an excess of dodecanol (e.g., 1.5 to 2 equivalents) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by TLC/GC analysis. The reaction typically takes 12-24 hours.
-
After completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Step 2B: this compound via Steglich Esterification
Materials:
-
2-bromobutanoic acid
-
Dodecanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve 2-bromobutanoic acid, dodecanol (1.0-1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude ester is purified by column chromatography.
Step 2C: this compound via Mitsunobu Reaction
Materials:
-
2-bromobutanoic acid
-
Dodecanol
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF) as solvent
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve dodecanol and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) to the solution, which will result in the formation of a white precipitate (the Mitsunobu betaine).
-
Add 2-bromobutanoic acid (1.2 equivalents) to the mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Visualizing the Synthetic Workflow
The following diagram illustrates the general two-step workflow for the synthesis of this compound.
Caption: General two-step synthesis of this compound.
Logical Relationship of Esterification Methods
The choice of esterification method often depends on the specific requirements of the synthesis, such as the sensitivity of the substrates, desired reaction time, and scalability. The following diagram illustrates the decision-making logic.
Caption: Decision logic for choosing an esterification method.
Navigating Solvent Effects: A Comparative Guide to the Efficacy of Dodecyl 2-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent system is a critical parameter in optimizing chemical reactions, directly impacting reaction rates, yields, and even the mechanistic pathway. This guide provides a comprehensive comparison of the expected efficacy of Dodecyl 2-bromobutanoate, a secondary alkyl bromide, across various solvent systems. The principles outlined herein are grounded in the fundamentals of physical organic chemistry and are supported by analogous experimental observations for similar substrates.
Theoretical Framework: SN1 vs. SN2 Pathways
As a secondary alkyl bromide, this compound can undergo nucleophilic substitution through two primary mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The operative mechanism is profoundly influenced by the solvent's properties.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by polar aprotic solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)). These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. This intermediate is then attacked by the nucleophile. This pathway is favored by polar protic solvents (e.g., water, ethanol, acetic acid). These solvents can stabilize the carbocation intermediate and the departing bromide ion through hydrogen bonding. The rate-determining step is the formation of the carbocation, and the reaction rate is primarily dependent on the concentration of the substrate.
Comparative Efficacy in Different Solvent Systems
Table 1: Predicted Relative Efficacy of this compound in Various Solvent Systems
| Solvent System | Solvent Type | Primary Mechanistic Pathway | Predicted Reaction Rate | Predicted Yield of Substitution Product | Potential Side Reactions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | SN2 | High | High | Elimination (E2) with strong, sterically hindered bases |
| Dimethylformamide (DMF) | Polar Aprotic | SN2 | High | High | Elimination (E2) with strong, sterically hindered bases |
| Acetone | Polar Aprotic | SN2 | Moderate to High | Moderate to High | Slower reaction rates compared to DMSO and DMF |
| Acetonitrile | Polar Aprotic | SN2 | Moderate | Moderate | |
| Ethanol | Polar Protic | SN1 / SN2 (competing) | Low to Moderate | Variable | Solvolysis (reaction with the solvent), Elimination (E1/E2) |
| Methanol | Polar Protic | SN1 / SN2 (competing) | Low to Moderate | Variable | Solvolysis, Elimination (E1/E2) |
| Water | Polar Protic | SN1 | Low | Low | Solvolysis, Elimination (E1) |
| Acetic Acid | Polar Protic | SN1 | Low | Low | Solvolysis, Elimination (E1) |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | SN2 | Low | Low | Poor solubility of many nucleophiles |
| Hexane | Nonpolar | Negligible | Very Low | Very Low | Poor solubility of reactants |
Experimental Protocols
To quantitatively assess the efficacy of this compound in different solvent systems, a standardized experimental protocol should be followed.
Objective: To determine the reaction rate and yield of the nucleophilic substitution reaction of this compound with a model nucleophile (e.g., sodium azide) in various solvents.
Materials:
-
This compound
-
Sodium azide (or other desired nucleophile)
-
Selected solvents (e.g., DMSO, DMF, acetone, ethanol, water)
-
Internal standard (e.g., a non-reactive high-boiling point alkane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Thermostated reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound and the internal standard in the chosen solvent.
-
Initiation: Add a known concentration of the nucleophile to the reaction mixture to initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot (e.g., by dilution with a cold, non-reactive solvent).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the reactant and the product.
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the reaction rate constant.
-
Calculate the yield of the product at the completion of the reaction.
-
-
Repeat: Repeat the experiment for each solvent system under identical conditions (temperature, concentrations).
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow.
Caption: Competing SN1 and SN2 reaction pathways for this compound.
Caption: Experimental workflow for comparing solvent efficacy.
Conclusion
The efficacy of this compound in nucleophilic substitution reactions is fundamentally tied to the choice of solvent. For applications requiring rapid and high-yield substitution, polar aprotic solvents such as DMSO and DMF are predicted to be most effective, favoring an SN2 mechanism. In contrast, polar protic solvents are expected to lead to slower reaction rates and a potential mixture of substitution and elimination products, possibly proceeding through a competing SN1 pathway. The provided experimental protocol offers a robust framework for obtaining quantitative data to validate these predictions and to select the optimal solvent system for any specific application in research and drug development.
A Comparative Guide to Polymers Synthesized with Dodecyl 2-bromobutanoate for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of polymers potentially synthesized using Dodecyl 2-bromobutanoate as an initiator, primarily through Atom Transfer Radical Polymerization (ATRP). Due to the limited direct experimental data on this specific initiator, this guide leverages data from analogous polymer systems initiated with structurally similar and well-characterized short-chain alkyl 2-bromoesters. The inclusion of a long dodecyl chain in the initiator is anticipated to influence the thermal and solution properties of the resulting polymers, a factor that will be considered in the comparative analysis.
Performance Comparison: this compound Initiated Polymers vs. Standard Alternatives
Polymers initiated with this compound are expected to exhibit characteristics typical of those produced via controlled radical polymerization techniques like ATRP, including predictable molecular weights and low polydispersity. The key differentiator for these polymers would be the presence of the C12 alkyl chain at one end of the polymer chain. This terminal lipophilic group can impart unique self-assembly properties and influence the material's interaction with biological membranes, making it a point of interest for drug delivery applications.
Below is a comparative summary of expected quantitative data for polymers synthesized using this compound versus the widely used initiator, Ethyl 2-bromoisobutyrate. The data for the this compound initiated system is extrapolated based on the established influence of long alkyl chains on polymer properties.
| Initiator | Monomer | Expected Mn ( g/mol ) | Expected PDI (Mw/Mn) | Expected Tg (°C) |
| This compound | Styrene | 10,000 - 100,000+ | 1.1 - 1.3 | Slightly lower than standard Polystyrene (~90-100°C) |
| Ethyl 2-bromoisobutyrate | Styrene | 10,000 - 100,000+ | 1.05 - 1.2 | ~100°C |
| This compound | Methyl Methacrylate | 10,000 - 100,000+ | 1.1 - 1.4 | Slightly lower than standard PMMA (~100-110°C) |
| Ethyl 2-bromoisobutyrate | Methyl Methacrylate | 10,000 - 100,000+ | 1.1 - 1.3 | ~105°C |
| This compound | n-Butyl Acrylate | 10,000 - 100,000+ | 1.1 - 1.3 | Slightly lower than standard Poly(n-butyl acrylate) (~ -50°C) |
| Ethyl 2-bromoisobutyrate | n-Butyl Acrylate | 10,000 - 100,000+ | 1.1 - 1.2 | ~ -54°C |
Note: The expected decrease in the glass transition temperature (Tg) for polymers initiated with this compound is attributed to the plasticizing effect of the long, flexible dodecyl chain.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and characterization of polymers using this compound via ATRP.
General Protocol for Atom Transfer Radical Polymerization (ATRP)
This protocol describes a typical ATRP of a vinyl monomer (e.g., Styrene, Methyl Methacrylate) using this compound as the initiator.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed
-
This compound (Initiator)
-
Copper(I) Bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
To a dried Schlenk flask, add CuBr (1 eq relative to initiator).
-
Seal the flask with a rubber septum and purge with nitrogen for 15 minutes.
-
Add the monomer (e.g., 100 eq), this compound (1 eq), and PMDETA (1 eq) to the flask via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110°C) and stir.
-
Monitor the reaction progress by taking samples periodically for analysis by Gas Chromatography (GC) to determine monomer conversion.
-
Once the desired conversion is reached, cool the flask to room temperature and expose the mixture to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution to a large excess of cold methanol.
-
Filter and dry the polymer in a vacuum oven to a constant weight.
Polymer Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the monomer conversion. Samples are typically dissolved in deuterated chloroform (CDCl₃).
-
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. THF is a common eluent, and the system is calibrated with polystyrene or polymethyl methacrylate standards.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. The sample is typically heated under a nitrogen atmosphere at a rate of 10°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. The sample is heated under a nitrogen atmosphere at a heating rate of 10°C/min, and the weight loss as a function of temperature is recorded.
Visualizations
Experimental Workflow: ATRP Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of polymers via ATRP.
Signaling Pathway: Polymer-Mediated Drug Delivery
Safety Operating Guide
Navigating the Disposal of Dodecyl 2-Bromobutanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of dodecyl 2-bromobutanoate, a halogenated ester. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar brominated organic compounds and general best practices for laboratory chemical waste management.
Immediate Safety and Logistical Information
This compound, as a brominated organic compound, should be handled as hazardous waste. Based on the safety profiles of structurally related chemicals, it is prudent to assume it may be flammable and harmful to aquatic life. Therefore, direct disposal down the drain or in regular trash is strictly prohibited.
Core Disposal Plan
All personnel handling this compound waste must adhere to the following procedures:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.
-
Containerization: Use a clean, dry, and chemically compatible container, preferably glass or a designated solvent waste container. The container must have a secure screw-top cap and be in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin, away from heat, sparks, and open flames.
-
Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Hazard Data for Structurally Similar Compounds
| Chemical Name | CAS Number | Primary Hazards |
| 2-Bromobutane | 78-76-2 | Highly flammable liquid and vapor, Causes severe skin burns and eye damage, Harmful to aquatic life with long lasting effects. |
| 2-Bromododecane | 13187-99-0 | May be harmful if swallowed, Causes skin irritation, Causes serious eye irritation. |
This data is intended for hazard assessment and does not represent the exact properties of this compound.
Experimental Protocols
General Chemical Waste Handling Protocol:
-
Identification: All chemical waste must be clearly identified and quantified.
-
Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions. Halogenated organic compounds should be segregated from non-halogenated solvents.
-
Accumulation: Waste must be accumulated at or near the point of generation in properly labeled containers.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Disposal: All hazardous chemical waste must be disposed of through a licensed hazardous waste management company.[1][2][3][4][5]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste in the absence of specific instructions.
Caption: Decision-making workflow for laboratory chemical waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling Dodecyl 2-bromobutanoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling and disposal of Dodecyl 2-bromobutanoate, a chemical intermediate that requires careful management. The following operational and disposal plans are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times when handling the chemical to protect against splashes. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Select gloves that are resistant to organic halides and esters. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from accidental splashes. Ensure the coat is fully buttoned. |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of any potential vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
-
Preparation :
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in the table above and inspect it for integrity.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
Prepare all necessary equipment and reagents for the experiment.
-
-
Handling :
-
Don all required PPE before opening the container of this compound.
-
Conduct all transfers and manipulations of the chemical inside the chemical fume hood.
-
Avoid direct contact with the chemical. Use appropriate laboratory utensils for transfers.
-
Keep the container tightly closed when not in use.
-
-
Cleanup :
-
Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent and then soap and water.
-
Properly dispose of all contaminated materials, including gloves and disposable labware, in the designated halogenated organic waste container.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be treated as halogenated organic waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Labeled Halogenated Organic Waste Container | Collect in a clearly labeled, sealed, and compatible waste container designated for halogenated organic liquids. Do not mix with non-halogenated waste[1][2][3][4]. |
| Contaminated Labware (disposable) | Labeled Halogenated Solid Waste Container | Any disposable items such as pipette tips, gloves, and paper towels that are contaminated with this compound should be collected in a designated, sealed container for halogenated solid waste. |
| Contaminated Glassware (reusable) | N/A | Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone) and collect the rinsate in the halogenated organic liquid waste container. Then, wash the glassware with soap and water. |
| Spill Cleanup Materials | Labeled Halogenated Solid Waste Container | In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbed material and place it in a sealed container for halogenated solid waste. The area should then be decontaminated. For large spills, evacuate the area and follow emergency procedures[2]. |
Important Note: Never dispose of halogenated organic compounds down the drain[2][4]. Always follow your institution's specific hazardous waste disposal guidelines.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
